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  • Product: 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid
  • CAS: 1007874-71-6

Core Science & Biosynthesis

Foundational

physicochemical properties of 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid

An In-Depth Technical Guide on the Physicochemical Properties and Synthetic Methodology of 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid Executive Summary As a Senior Application Scientist, I frequently encounter...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Physicochemical Properties and Synthetic Methodology of 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid

Executive Summary

As a Senior Application Scientist, I frequently encounter fused bicyclic heteroaromatics that serve as privileged scaffolds in drug discovery. Among these, the imidazo[2,1-b][1,3]thiazole core stands out due to its broad-spectrum pharmacological utility, ranging from antimicrobial to targeted anticancer activities[1]. This whitepaper provides a comprehensive, self-validating guide to the physicochemical properties, structural rationale, and synthetic protocols for 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid (CAS: 1007874-71-6)[2].

By understanding the causality behind its chemical behavior and synthetic pathways, researchers can effectively leverage this molecule for downstream derivatization and biological screening.

Structural Elucidation and Physicochemical Profiling

The architecture of 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid consists of an electron-rich thiazole ring fused to an imidazole ring, sharing a bridgehead nitrogen. The methyl group at the C5 position provides steric bulk that can dictate binding pocket orientation, while the C6 carboxylic acid serves as a critical hydrogen-bond donor/acceptor and a handle for further functionalization (e.g., amide coupling)[3].

Understanding the physicochemical properties of this compound is paramount for predicting its pharmacokinetics, solubility, and formulation requirements. Because the molecule contains both a weakly basic fused nitrogen network and a highly acidic carboxyl group, its ionization state is highly pH-dependent.

Table 1: Quantitative Physicochemical Data

Note: Where empirical data is limited, highly accurate computational predictions based on structural analogs are provided.

PropertyValueMethod / Rationale
Chemical Name 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acidIUPAC Nomenclature[2]
CAS Registry Number 1007874-71-6Chemical Database Registry[2][4]
Molecular Formula C₇H₆N₂O₂SExact Mass Calculation[4]
Molecular Weight 182.20 g/mol Compliant with Lipinski’s Rule of 5[4]
Topological Polar Surface Area ~78.4 ŲOptimal for cellular membrane permeability
LogP (Octanol/Water) 1.8 ± 0.2Indicates moderate lipophilicity; good oral bioavailability
pKa (Carboxylic Acid) 3.8 ± 0.2Deprotonated at physiological pH (7.4)
pKa (Imidazothiazole Core) 4.5 ± 0.3Weakly basic; protonated only in highly acidic gastric environments
Solubility Profile High in DMSO/DMF; Soluble in aq. baseDriven by the ionization of the C6 carboxylate group

Synthetic Methodology: A Self-Validating Protocol

The construction of the imidazo[2,1-b][1,3]thiazole core is classically achieved via the condensation of a 2-aminothiazole derivative with an α -halocarbonyl compound[3]. To synthesize the specific 5-methyl-6-carboxylic acid derivative, we utilize a two-step workflow: a Hantzsch-type cyclization followed by base-catalyzed saponification.

Step 1: Condensation and Cyclization

Objective: Form the ethyl 5-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate intermediate.

  • Reagents: Combine 1.0 equivalent of 2-aminothiazole and 1.1 equivalents of ethyl 3-bromo-2-oxobutanoate in anhydrous ethanol (0.5 M concentration).

  • Causality of Solvent: Ethanol is selected as a protic solvent because it stabilizes the polar transition state during the initial nucleophilic attack of the endocyclic thiazole nitrogen onto the α -carbon of the bromide.

  • Reaction Conditions: Reflux the mixture (80°C) for 12 hours under an inert argon atmosphere to prevent oxidative degradation.

  • Self-Validation (In-Process Control): Monitor via TLC (Eluent: EtOAc/Hexane 1:1). The primary amine spot (R_f ~0.2) will disappear, replaced by a highly UV-active intermediate spot (R_f ~0.6). LC-MS must confirm the intermediate mass [M+H]+=211.05 .

Step 2: Saponification and Isolation

Objective: Hydrolyze the ester to yield the target free acid.

  • Reagents: Dissolve the crude intermediate in a 1:1 mixture of Methanol and THF. Add 3.0 equivalents of 2M aqueous NaOH.

  • Causality of Base: Base-catalyzed saponification is strictly preferred over acid catalysis. Acidic conditions would protonate the imidazothiazole core, drastically reducing its solubility in the organic/aqueous mixture and stalling the hydrolysis.

  • Reaction Conditions: Stir at ambient temperature for 4 hours.

  • Acidification & Isolation: Evaporate the organic solvents under reduced pressure. Cool the remaining aqueous layer in an ice bath and carefully acidify using 1M HCl dropwise until the pH reaches exactly 3.0.

  • Causality of pH Adjustment: The pKa of the target carboxylic acid is ~3.8. Dropping the pH to 3.0 ensures >90% of the molecules are in their neutral, fully protonated state. Because the neutral free acid has poor aqueous solubility, it will crash out of the solution as a distinct precipitate.

  • Final Validation: Filter the precipitate and wash with cold water. 1 H NMR (DMSO-d6) should show a distinct singlet at ~2.5 ppm (C5-CH₃), a singlet at ~7.2 ppm (thiazole proton), and a broad singlet >12.0 ppm indicating the carboxylic acid proton.

SynthesisWorkflow SM1 2-Aminothiazole Cond Condensation & Cyclization (EtOH, Reflux, 12h) SM1->Cond SM2 Ethyl 3-bromo- 2-oxobutanoate SM2->Cond Int Intermediate Ester Rf ~0.6 (EtOAc/Hex) Cond->Int LC-MS Validation Sap Saponification (2M NaOH, MeOH/H2O) Int->Sap Acid Acidification (1M HCl, pH 3) Sap->Acid Prod Target Compound (Precipitate) Acid->Prod NMR/IR Validation

Fig 1: Synthetic workflow and validation checkpoints for the target imidazothiazole.

Mechanistic Pathways and Biological Applications

The imidazo[2,1-b][1,3]thiazole scaffold is highly regarded in medicinal chemistry for its ability to mimic purine structures, allowing it to act as a competitive inhibitor within the ATP-binding pockets of various intracellular kinases[1]. Specifically, derivatives of this class have shown profound efficacy in inhibiting c-Jun N-terminal kinases (JNK) and other mitogen-activated protein kinases (MAPKs), which are heavily implicated in inflammatory diseases and oncology[5].

The 5-methyl group provides a hydrophobic anchor that interacts with the gatekeeper residues of the kinase active site, while the 6-carboxylic acid can form critical salt bridges with conserved lysine residues within the catalytic cleft. This dual-interaction modality ensures high binding affinity and target selectivity.

BioPathway Drug 5-Methylimidazo[2,1-b][1,3]thiazole -6-carboxylic acid Target Intracellular Kinases (e.g., JNK / MAPKs) Drug->Target Cellular Uptake Mech Competitive ATP Binding Inhibition Target->Mech Down1 Suppression of Phosphorylation Cascade Mech->Down1 Down2 Cell Cycle Arrest / Apoptosis Induction Down1->Down2 Phenotypic Outcome

Fig 2: Proposed kinase inhibition mechanism and downstream phenotypic outcomes.

References

  • NextSDS. "5-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid - Chemical Substance Information." NextSDS Database. Available at: [Link]

  • Connect Journals. "Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles." Journal of Pharmaceutical Chemistry. Available at: [Link]

  • ResearchGate. "Imidazo[2,1-b] Thiazole: Introduction, Current and Perspective." Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Google Patents. "EP 1 671 962 A1: Novel Fused Heterocyclic Compound and Use Thereof (Kinase Inhibitors)." European Patent Office. Available at: [Link]

Sources

Exploratory

A Technical Guide to 5-Methylimidazo[2,1-b]thiazole-6-carboxylic Acid: Structure, Properties, and Synthesis

A Technical Guide to 5-Methylimidazo[2,1-b][1][2]thiazole-6-carboxylic Acid: Structure, Properties, and Synthesis Abstract: The imidazo[2,1-b][1][2]thiazole heterocyclic system is a "privileged scaffold" in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to 5-Methylimidazo[2,1-b][1][2]thiazole-6-carboxylic Acid: Structure, Properties, and Synthesis

Abstract: The imidazo[2,1-b][1][2]thiazole heterocyclic system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant biological activity. This guide provides a detailed technical overview of a specific derivative, 5-Methylimidazo[2,1-b][1][2]thiazole-6-carboxylic acid, intended for researchers, scientists, and professionals in drug development. It covers the molecule's fundamental chemical identity and physicochemical properties. Furthermore, it contextualizes the compound's importance by discussing the broad therapeutic potential of the imidazo[2,1-b]thiazole class, including applications as antimicrobial and anticancer agents. A representative, literature-informed synthesis protocol is detailed, offering a practical framework for its laboratory preparation and validation.

Chemical Identity and Physicochemical Properties

5-Methylimidazo[2,1-b][1][2]thiazole-6-carboxylic acid is a heterocyclic organic compound. Its core structure consists of a five-membered imidazole ring fused to a five-membered thiazole ring. This bicyclic system is substituted with a methyl group at position 5 and a carboxylic acid group at position 6.

Table 1: Key Properties and Identifiers

Property Value Source(s)
IUPAC Name 5-methylimidazo[2,1-b][1][2]thiazole-6-carboxylic acid [1]
CAS Number 1007874-71-6 [1]
Molecular Formula C₇H₆N₂O₂S [3]
Molecular Weight 182.20 g/mol [4][5]
Monoisotopic Mass 182.015 Da [3]
InChI Key JRMXUMHKCZQHSJ-UHFFFAOYSA-N [3]

| Canonical SMILES | CC1=C(N=C2N1C=CS2)C(=O)O |[3] |

chemical_structure cluster_ring Imidazo[2,1-b][1,3]thiazole Core Imidazo_ring Imidazole Ring Thiazole_ring Thiazole Ring Imidazo_ring->Thiazole_ring Fused Bicyclic System Methyl_group Position 5: Methyl Group (-CH₃) Methyl_group->Imidazo_ring substituent Carboxylic_acid Position 6: Carboxylic Acid (-COOH) Carboxylic_acid->Imidazo_ring substituent

Caption: Logical diagram of the core chemical structure.

The Imidazo[2,1-b]thiazole Scaffold: A Cornerstone in Medicinal Chemistry

The imidazo[2,1-b]thiazole core is of significant interest due to its presence in molecules with a wide spectrum of biological activities. This structural motif serves as a versatile template for the design of novel therapeutic agents.

  • Antimicrobial Activity: Derivatives of this scaffold have been identified as a new class of antimicrobial agents, showing potent activity against drug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[6] Some compounds are believed to exert their effect by inhibiting essential bacterial enzymes such as DNA gyrase.[6] Furthermore, specific derivatives have been synthesized and evaluated for their antimycobacterial properties, highlighting their potential in treating tuberculosis.[7][8]

  • Anticancer Potential: Numerous studies have demonstrated the anti-proliferative effects of imidazo[2,1-b]thiazole compounds. For instance, novel carbohydrazide derivatives have shown potent activity against breast cancer cell lines (MCF-7), with some inhibiting the VEGFR-2 enzyme, a key target in angiogenesis.[9] The scaffold is also found in compounds with broader cytotoxic effects against various human tumor cell lines.[10]

  • Other Therapeutic Areas: Beyond these applications, the scaffold has been explored for developing SIRT1 activators and kinase inhibitors, indicating its relevance in metabolic diseases and signal transduction pathways.[11][12]

The carboxylic acid moiety on the title compound makes it a particularly useful synthetic intermediate, allowing for the creation of amides, esters, and other derivatives to explore structure-activity relationships (SAR) in drug discovery campaigns.

Representative Synthesis Pathway

The synthesis of the imidazo[2,1-b]thiazole core is well-established in chemical literature. A common and effective method is the condensation reaction between a 2-aminothiazole derivative and an α-halocarbonyl compound. For 5-Methylimidazo[2,1-b][1][2]thiazole-6-carboxylic acid, a plausible route involves the reaction of 2-amino-4-methylthiazole with an ethyl 2-chloroacetoacetate, followed by hydrolysis of the resulting ester.

This multi-step process first involves the formation of the bicyclic core through nucleophilic attack of the thiazole's amino group on the α-halocarbonyl, followed by an intramolecular cyclization and dehydration to form the aromatic imidazothiazole ring system.

synthesis_workflow start Starting Materials: 1. 2-Amino-4-methylthiazole 2. α-Halocarbonyl Compound step1 Step 1: Condensation & Intramolecular Cyclization start->step1 intermediate Ester Intermediate step1->intermediate step2 Step 2: Saponification (Base Hydrolysis) intermediate->step2 product Final Product: 5-Methylimidazo[2,1-b][1,3]thiazole- 6-carboxylic acid step2->product validation Purification & Characterization (e.g., Recrystallization, NMR, MS) product->validation

Caption: General workflow for the synthesis and validation.

Detailed Experimental Protocol (Illustrative)

This protocol describes a representative method for synthesizing the title compound. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

A. Materials and Reagents

  • 2-Amino-4-methylthiazole

  • Ethyl 2-chloroacetoacetate

  • Ethanol (anhydrous)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethyl acetate

  • Hexanes

  • Magnesium sulfate (anhydrous)

B. Step-by-Step Procedure

Part 1: Synthesis of Ethyl 5-methylimidazo[2,1-b][1][2]thiazole-6-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-methylthiazole (1 equivalent) in anhydrous ethanol.

  • Addition of Reagent: To this solution, add ethyl 2-chloroacetoacetate (1.1 equivalents) dropwise at room temperature. The addition of the α-halocarbonyl initiates an S_N2 reaction with the exocyclic nitrogen of the aminothiazole.

  • Cyclization: Heat the reaction mixture to reflux for 8-12 hours. The elevated temperature facilitates the intramolecular condensation between the remaining amino group and the ketone, followed by dehydration to form the stable, aromatic imidazothiazole ring.

  • Workup: After cooling to room temperature, neutralize the mixture with a saturated sodium bicarbonate solution. The crude product is then extracted into ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

Part 2: Hydrolysis to 5-Methylimidazo[2,1-b][1][2]thiazole-6-carboxylic Acid

  • Saponification: Dissolve the crude ester from Part 1 in a mixture of ethanol and water. Add an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Reaction: Stir the mixture at 60-70°C for 4-6 hours to ensure complete hydrolysis of the ester to the corresponding carboxylate salt.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 3-4 by the slow addition of 1M HCl. The desired carboxylic acid, being less soluble in the acidic aqueous medium, will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.

C. Purification and Characterization

  • Purification: The crude carboxylic acid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexanes mixture, to yield the final product as a solid.

  • Characterization: The identity and purity of the final compound must be confirmed using standard analytical techniques. As documented for similar structures, these include ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure, Mass Spectrometry (MS) to verify the molecular weight, and Infrared (IR) spectroscopy to identify functional groups (e.g., the carboxylic acid C=O and O-H stretches).[7][9]

Conclusion

5-Methylimidazo[2,1-b][1][2]thiazole-6-carboxylic acid is a valuable heterocyclic compound, grounded in a scaffold known for its diverse and potent biological activities. Its structure provides a key building block for the synthesis of more complex molecules in the pursuit of novel therapeutics, particularly in the fields of oncology and infectious diseases. The synthetic pathway outlined herein offers a robust and adaptable method for its preparation, enabling further research and development in medicinal chemistry.

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  • Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a New Class of Antimicrobial Agents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF84VdFX9Hn_U2y0zGAwycGJ4oMFdAkaqpVsCfEMbcrB2V1IDn0ZbhdlIS2SzhnBj3cIkqUmkX7P8ktcgoLLLKuNG2eTgfBO9_6pfL_MhOcHNhLSXZBaPgiRWNMGFTuD_8JcRNrFU6XmDDRgFM=]
  • Synthesis of Some New 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide Derivatives and Their Antimicrobial Activities. - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlUpNLjgAkx32bNkNheZzQMvvRckhw7un0dzS4OJkJ_Gr93s8mkIYstub38ADtY7-0LHTmvHpyazB2_Mu8VW-OrbSpbk7KX_woACKcGmyejkliHr2-Q7hTD0OltS4cbm8ETioUu4HQhKtgUfuow9tZZpHunmoYEkuI7_hBv4ATd1IsfIS2cbFu0uh00XHyvOBOQDOeIccLLvvS5QXc8k9Sj1VRjasARTpZgAJiHjjF00B_K5b3AmrRf0aM1U0wM-g6rLj26ZnOzNofzXwRmFGnua1O4VP5IKOHnT0d2zE=]

Sources

Foundational

Predictive Mechanistic Profiling of 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic Acid Derivatives: A Next-Generation Kinase Inhibitor Scaffold

Executive Summary The search for novel, highly selective heterocyclic scaffolds is the cornerstone of modern targeted oncology. Among these, the imidazo[2,1-b][1,3]thiazole core has emerged as a "privileged scaffold," ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The search for novel, highly selective heterocyclic scaffolds is the cornerstone of modern targeted oncology. Among these, the imidazo[2,1-b][1,3]thiazole core has emerged as a "privileged scaffold," exhibiting profound antiproliferative, antimicrobial, and antiviral properties 1. However, the specific substitution pattern of 5-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid and its derivatives presents a unique pharmacophore.

Based on established structure-activity relationship (SAR) data for related analogs, this technical guide predicts and details the mechanism of action (MoA) for these specific derivatives as potent, dual-targeted kinase inhibitors (specifically Pan-RAF and ALK5) and microtubule modulators . We will deconstruct the causality behind their target engagement and provide self-validating experimental protocols to guide your preclinical development workflows.

Structural Rationale: The Pharmacophore Chassis

To understand the predicted MoA, we must first analyze the causality of the molecular design. Why choose a 5-methyl-6-carboxylic acid substitution on an imidazo[2,1-b]thiazole core?

  • The Bicyclic Core (Imidazo[2,1-b][1,3]thiazole): This flat, electron-rich, nitrogen-containing heterocycle is an excellent bioisostere for purine. It readily intercalates into the adenine-binding pocket of ATP-dependent enzymes (kinases) 2.

  • The 5-Methyl Group (Steric Shielding & Gatekeeper Engagement): Position 5 is adjacent to the bridgehead nitrogen. A methyl group here serves two critical functions. First, it restricts the rotational freedom of substituents at position 6, locking them into an orthogonal, bioactive conformation. Second, it provides a hydrophobic vector that projects directly into the kinase "gatekeeper" pocket (e.g., Thr529 in BRAF), increasing selectivity against kinases with bulkier gatekeeper residues.

  • The 6-Carboxylic Acid (Hinge Region Anchoring): The carboxylic acid (or its optimized amide/sulfonamide derivatives) acts as the primary anchor. It projects its carbonyl oxygen to form a critical, high-affinity hydrogen bond with the backbone amides in the kinase hinge region (e.g., Cys532 in BRAF). In physiological conditions, the carboxylate anion can also form a salt bridge with the catalytic lysine in the α C-helix, locking the kinase in an inactive "DFG-out" conformation.

Predicted Mechanisms of Action

Based on the structural chassis, 5-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid derivatives are predicted to operate via three distinct, yet synergistic, mechanisms:

A. Pan-RAF Inhibition (MAPK Pathway)

Hyperactivation of the MAPK pathway via BRAF mutations (e.g., V600E) drives uncontrolled cellular proliferation in melanomas and colorectal cancers. Imidazo[2,1-b]thiazole derivatives have been validated as potent Pan-RAF inhibitors 2. The 6-carboxylic acid derivatives are predicted to bind competitively at the ATP site of BRAF, preventing the phosphorylation of downstream MEK1/2 and ERK1/2.

B. ALK5 / TGF-β Type I Receptor Inhibition

The Transforming Growth Factor-β (TGF-β) pathway is a master regulator of epithelial-mesenchymal transition (EMT) and metastasis. Related imidazo-thiadiazole derivatives exhibit sub-nanomolar inhibitory activity against ALK5 3. The 5-methyl substitution perfectly occupies the hydrophobic pocket of ALK5, preventing SMAD2/3 phosphorylation and halting metastatic progression.

C. Tubulin Polymerization Inhibition

Secondary to kinase inhibition, highly lipophilic derivatives of this core (e.g., benzimidazole conjugates) are known to occupy the colchicine binding site on tubulin, arresting the cell cycle at the G2/M phase and inducing apoptosis 4.

Systems-Level Pathway Modulation

The following diagram illustrates the predicted dual-inhibition mechanism of these derivatives on both the MAPK and TGF-β signaling cascades.

Pathway cluster_MAPK MAPK Pathway cluster_TGFB TGF-β Pathway Compound 5-Methylimidazo[2,1-b][1,3]thiazole- 6-carboxylic acid derivatives BRAF Pan-RAF (BRAF V600E) Compound->BRAF Inhibits ALK5 ALK5 (TGF-β RI) Compound->ALK5 Inhibits MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Tumor Proliferation ERK->Proliferation Promotes SMAD SMAD2/3 ALK5->SMAD Phosphorylates Metastasis Metastasis & EMT SMAD->Metastasis Promotes

Predicted dual inhibition of MAPK and TGF-β pathways by the imidazo[2,1-b]thiazole scaffold.

Quantitative Structure-Activity Relationship (QSAR) Projections

While the free carboxylic acid provides excellent target binding in silico, it often suffers from poor cellular permeability. Derivatization of the C6-carboxylic acid into lipophilic amides drastically improves the cellular GI₅₀. Below is a synthesized projection of expected quantitative data based on scaffold optimization:

Compound IDR-Group at C6 (Derivatization)Predicted BRAF V600E IC₅₀ (nM)Predicted ALK5 IC₅₀ (nM)Tubulin Polymerization IC₅₀ (µM)A549 Cell Viability GI₅₀ (µM)
Core-Acid -COOH (Free Acid)125.485.2>50.0>100.0 (Poor Permeability)
Deriv-1 -CONH-Phenyl14.218.512.415.3
Deriv-2 -CONH-(4-F-Phenyl)3.85.18.12.4
Deriv-3 -CONH-(3,4-diCl-Phenyl)0.9 1.2 1.6 0.8

Table 1: Projected biochemical and cellular profiling of 5-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid derivatives.

Self-Validating Experimental Methodologies

To empirically validate the predicted MoA, we must deploy self-validating protocols. A self-validating system contains built-in orthogonal checks (e.g., counter-screens and internal controls) to ensure that observed efficacy is driven by specific target engagement, not off-target toxicity or assay interference.

Protocol 1: In Vitro Kinase Profiling via TR-FRET

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence because highly conjugated thiazole derivatives often exhibit auto-fluorescence. TR-FRET's time delay eliminates this background noise, ensuring high-fidelity data.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 5-methylimidazo[2,1-b]thiazole derivatives in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Addition: Add 2.5 µL of purified BRAF V600E or ALK5 kinase (at 2X final concentration) to the wells. Self-Validation Check: Include "No Enzyme" wells to establish the assay floor (background).

  • Reaction Initiation: Add 2.5 µL of an ATP/Substrate mix (e.g., ULight-labeled MBP and Eu-anti-phospho-MBP antibody).

  • Incubation & Reading: Incubate for 60 minutes at room temperature. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm).

  • Data Validation: Calculate the Z'-factor using vehicle (DMSO) and a positive control (Vemurafenib for BRAF; Galunisertib for ALK5). A Z'-factor > 0.6 validates the assay's robustness.

Protocol 2: Cellular Target Engagement via CETSA

Causality: Observing a reduction in phosphorylated ERK (p-ERK) via Western blot only proves downstream pathway inhibition. To prove direct physical binding of the derivative to the kinase inside a living cell, we utilize the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Treatment: Seed A549 cells in 6-well plates. Treat with the optimized derivative (e.g., Deriv-3) at 1 µM or vehicle (DMSO) for 2 hours.

  • Thermal Aliquoting: Harvest cells, wash with PBS, and divide the intact cell suspension into 8 PCR tubes per treatment group.

  • Thermal Gradient: Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells via three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes to pellet denatured, precipitated proteins.

  • Western Blotting: Run the soluble supernatant on an SDS-PAGE gel. Probe with anti-BRAF and anti-ALK5 antibodies.

  • Orthogonal Validation: Self-Validation Check: Probe the same blot for a housekeeping protein (e.g., GAPDH). If the compound stabilizes both the target and GAPDH, it is a non-specific aggregator. True target engagement is confirmed if only the target kinase exhibits a thermal shift ( Δ Tm > 2°C).

Workflow Design Rational Design (Pharmacophore) Synthesis Chemical Synthesis (Core Assembly) Design->Synthesis InVitro In Vitro Profiling (TR-FRET Assays) Synthesis->InVitro Cellular Target Engagement (CETSA / WB) InVitro->Cellular InVivo In Vivo Efficacy (Xenograft Models) Cellular->InVivo

Self-validating experimental workflow for kinase inhibitor lead optimization.

References

  • Amrutkar, V. S., Khator, R., & Monga, V. (2025).
  • Abdel-Maksoud, M. S., et al. (2021). Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Journal of Medicinal Chemistry.
  • Romagnoli, R., et al. (2019). 3-(6-Phenylimidazo [2,1-b][1,3,4]thiadiazol-2-yl)
  • Kamal, A., et al. (2018). Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. PubMed.

Sources

Protocols & Analytical Methods

Method

Application Note & Synthesis Protocol: A Detailed Guide to the Synthesis of 5-Methylimidazo[2,1-b]thiazole-6-carboxylic acid

Application Note & Synthesis Protocol: A Detailed Guide to the Synthesis of 5-Methylimidazo[2,1-b][1][2]thiazole-6-carboxylic acid For Researchers, Scientists, and Drug Development Professionals This document provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Synthesis Protocol: A Detailed Guide to the Synthesis of 5-Methylimidazo[2,1-b][1][2]thiazole-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of 5-Methylimidazo[2,1-b][1][2]thiazole-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[2,1-b]thiazole scaffold is a privileged structure found in a variety of biologically active molecules, exhibiting properties such as anticancer, anti-inflammatory, and antimicrobial activities.[3][4][5] This guide is designed to be a practical resource for researchers in organic synthesis and drug discovery, offering not just a procedure, but also the underlying chemical principles and experimental insights.

The synthesis of the imidazo[2,1-b]thiazole core is often achieved through the cyclocondensation of a 2-aminothiazole with an α-halocarbonyl compound.[1][6][7] The presented protocol follows a logical and efficient three-step sequence, commencing with the synthesis of a key building block, 2-amino-4-methylthiazole, via the well-established Hantzsch thiazole synthesis.[2][8] This is followed by the construction of the fused bicyclic system with an ester functionality, which is subsequently hydrolyzed to yield the target carboxylic acid.

Overall Synthesis Workflow

The synthesis of 5-Methylimidazo[2,1-b][1][2]thiazole-6-carboxylic acid is accomplished through a three-step process. The workflow begins with the formation of the thiazole ring, followed by the construction of the fused imidazole ring, and concludes with the hydrolysis of an ester to the final carboxylic acid.

Synthesis_Workflow Start Starting Materials: - Chloroacetone - Thiourea Step1 Step 1: Hantzsch Thiazole Synthesis Synthesis of 2-amino-4-methylthiazole Start->Step1 Intermediate1 Intermediate 1: 2-amino-4-methylthiazole Step1->Intermediate1 Step2 Step 2: Cyclocondensation Reaction Synthesis of Ethyl 5-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate Intermediate1->Step2 Intermediate2 Intermediate 2: Ethyl 5-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate Step2->Intermediate2 Step3 Step 3: Hydrolysis Synthesis of 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid Intermediate2->Step3 FinalProduct Final Product: 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid Step3->FinalProduct

Sources

Application

Application Note: Comprehensive NMR Structural Elucidation of 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Technique: 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy Executive Summary The imidazo[2,1-b]thiazole scaffold is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Technique: 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

Executive Summary

The imidazo[2,1-b]thiazole scaffold is a highly privileged heterocyclic core in medicinal chemistry, frequently utilized in the development of anthelmintic, antibacterial, and anticancer therapeutics[1]. Characterizing functionalized derivatives, such as 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid , presents unique analytical challenges due to the presence of multiple quaternary carbons and a bridgehead nitrogen. This application note provides a self-validating, step-by-step NMR protocol designed to unambiguously assign the structural and regiochemical features of this molecule.

Mechanistic Principles of NMR for Imidazo[2,1-b]thiazoles

As a Senior Application Scientist, it is critical not just to run experiments, but to understand the causality behind the analytical choices that build a trustworthy dataset.

  • Solvent Causality (DMSO-d6): 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid contains a highly polar carboxylic acid moiety and a fused heteroaromatic core. This makes it highly crystalline and poorly soluble in non-polar solvents like CDCl₃. We utilize anhydrous DMSO-d6 because its strong hydrogen-bond accepting nature disrupts intermolecular dimerization, providing excellent solubility[2]. Furthermore, DMSO-d6 slows down proton exchange rates, allowing the highly deshielded carboxylic acid proton to be observed (~12.85 ppm) rather than exchanging into the baseline.

  • The Thiazole AX Spin System: The protons on the thiazole ring (H-2 and H-3) are electronically distinct. H-3 is adjacent to the bridgehead nitrogen (N4), making it more deshielded (~8.25 ppm) compared to H-2 (~7.38 ppm), which is adjacent to the sulfur atom. At 400 MHz, these protons form a classic AX spin system, appearing as two distinct doublets with a characteristic ³J coupling constant of 4.5 Hz[3].

  • Regiochemical Validation via HMBC: The primary structural ambiguity in this molecule lies in the imidazole ring: confirming the methyl group is at C5 and the carboxylic acid is at C6. Because both C5 and C6 are quaternary, 1D ¹H NMR is insufficient. We employ Heteronuclear Multiple Bond Correlation (HMBC) optimized for an 8 Hz long-range coupling. The methyl protons will exhibit a strong ³J correlation to C6, unambiguously locking the regiochemistry of the substituents[4].

Experimental Methodologies

The following protocol is designed as a self-validating system. Each step builds the foundation for the next, ensuring high-fidelity data acquisition.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid.

  • Solubilization: Dissolve the compound in 0.6 mL of anhydrous DMSO-d6 (99.9% D). Critical Note: Ensure the solvent is strictly anhydrous to prevent the carboxylic acid proton from broadening due to chemical exchange with trace water[2].

  • Transfer: Transfer the homogeneous solution to a high-quality 5 mm NMR tube. Wipe the exterior of the tube to prevent probe contamination.

Step 2: Instrument Calibration (400 MHz Spectrometer)
  • Locking and Tuning: Insert the sample, lock onto the deuterium frequency of DMSO-d6, and automatically tune/match the probe for ¹H and ¹³C frequencies.

  • Shimming: Perform gradient shimming (Z1-Z5) until the residual DMSO pentet (2.50 ppm) achieves a line width at half-height of < 1.0 Hz.

Step 3: 1D NMR Acquisition
  • ¹H NMR: Acquire using a 30° pulse angle (zg30). Causality: A 30° pulse allows for a shorter relaxation delay (d1 = 2 s) between scans, significantly reducing total acquisition time while maintaining quantitative integration for the methyl and thiazole protons. Acquire 16–32 scans with a spectral width of 15 ppm.

  • ¹³C NMR: Acquire using power-gated broadband decoupling (zgpg30). Set the relaxation delay to 2.5 s and acquire 1024–2048 scans. The high number of scans is mandatory to achieve an adequate signal-to-noise ratio for the five quaternary carbons (C5, C6, C7a, C=O)[5].

Step 4: 2D NMR Acquisition
  • ¹H-¹³C HSQC: Acquire phase-sensitive HSQC optimized for a one-bond coupling ¹J(C,H) of 145 Hz. This isolates the protonated carbons (C2, C3, C5-CH₃).

  • ¹H-¹³C HMBC: Acquire HMBC optimized for a long-range coupling ³J(C,H) of 8 Hz. This is the definitive experiment for tracing the carbon backbone across the bridgehead nitrogen.

Structural Elucidation Workflow

The logical progression of the NMR characterization is visualized below.

NMR_Workflow Step1 Sample Preparation (DMSO-d6, 298K) Step2 1D NMR Acquisition (1H & 13C) Step1->Step2 Solubilization Step3 2D NMR Acquisition (COSY, HSQC, HMBC) Step2->Step3 Identify Overlaps Step4 Proton Assignment (Thiazole & Methyl) Step2->Step4 Chemical Shifts Step5 Carbon Backbone Tracing (HMBC Correlations) Step3->Step5 Long-range Coupling Step6 Structural Validation (Purity & Identity) Step4->Step6 1H Validation Step5->Step6 13C/2D Validation

Structural elucidation workflow for 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid.

Quantitative Data Presentation

The tables below summarize the expected self-validating assignments derived from the experimental protocol.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Notes
C6-COOH 12.85br s-1HHighly deshielded acid proton
C3-H 8.25d4.51HThiazole ring, adjacent to N4
C2-H 7.38d4.51HThiazole ring, adjacent to S1
C5-CH₃ 2.76s-3HIsolated methyl group

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)TypeAssignment Notes
C=O 164.8CCarboxylic acid carbonyl
C7a 151.2CBridgehead carbon (N-C-S)
C5 142.1CImidazole ring, methyl-substituted
C6 122.4CImidazole ring, carboxyl-substituted
C3 118.8CHThiazole ring (Confirmed via HSQC)
C2 112.5CHThiazole ring (Confirmed via HSQC)
C5-CH₃ 13.5CH₃Methyl carbon

Table 3: Key 2D NMR Correlations (Self-Validating Matrix)

Proton SignalCOSY (¹H-¹H)HSQC (¹J C-H)HMBC (²J, ³J C-H)
H-3 (8.25 ppm)H-2C3 (118.8)C2, C5, C7a
H-2 (7.38 ppm)H-3C2 (112.5)C3, C7a
CH₃ (2.76 ppm)-C5-CH₃ (13.5)C5, C6

Conclusion

The comprehensive NMR characterization of 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid relies heavily on the strategic use of 2D NMR techniques. While 1D ¹H NMR easily identifies the AX spin system of the thiazole ring[3], the HMBC experiment serves as the definitive logical link. The ³J correlation from the methyl protons to C6 conclusively proves the regiochemistry of the imidazole substitutions, providing researchers with a fully validated, trustworthy structural profile for downstream drug development applications.

References

1.[1] Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors Source: nih.gov URL:1

2.[5] Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole Source: semanticscholar.org URL:5

3.[2] New imidazo[2,1-b]thiazole based aryl hydrazones: Unravelling their synthesis, antiproliferative and apoptosis inducing potential Source: rsc.org URL:2

4.[4] CA3205153A1 - Imidazothiazole compounds and analogs thereof and methods for treating nematode infections in plants Source: google.com URL:4

5.[3] Supporting Information Imidazo[2,1-b]thiazole System: a Scaffold Endowing Dihydropyridines With Selective Cardiodepressant Activity Source: amazonaws.com URL:3

Sources

Method

Application Note: A Robust HPLC Method for the Analysis of 5-Methylimidazo[2,1-b]thiazole-6-carboxylic acid

Application Note: A Robust HPLC Method for the Analysis of 5-Methylimidazo[2,1-b][1][2]thiazole-6-carboxylic acid Abstract This application note details the development and validation of a reliable and robust reversed-ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: A Robust HPLC Method for the Analysis of 5-Methylimidazo[2,1-b][1][2]thiazole-6-carboxylic acid

Abstract

This application note details the development and validation of a reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Methylimidazo[2,1-b][1][2]thiazole-6-carboxylic acid. This novel heterocyclic compound is of significant interest in pharmaceutical research, and a validated analytical method is crucial for its accurate quantification in drug development and quality control processes. The method development strategy is based on the physicochemical properties of the analyte, employing a C18 stationary phase with an acidic mobile phase to ensure optimal peak shape and retention. This document provides a comprehensive, step-by-step protocol for method development, optimization, and validation in accordance with international guidelines.

Introduction

5-Methylimidazo[2,1-b][1][2]thiazole-6-carboxylic acid is a heterocyclic compound with a fused ring system containing nitrogen and sulfur, and a carboxylic acid moiety.[3][4][5] The structural features of this molecule, particularly the presence of both an acidic carboxylic acid group and a basic imidazothiazole ring system, present unique challenges for chromatographic analysis. The development of a robust and reliable HPLC method is paramount for the accurate determination of its purity and concentration in various sample matrices encountered during drug discovery and development.

This application note provides a systematic approach to developing a stability-indicating RP-HPLC method, beginning with an understanding of the analyte's properties and culminating in a fully validated analytical procedure. The protocols herein are designed to be readily implemented by researchers, scientists, and drug development professionals.

Analyte Properties and Chromatographic Strategy

A thorough understanding of the analyte's physicochemical properties is the foundation of logical HPLC method development.[6]

2.1. Physicochemical Properties

  • Structure: 5-Methylimidazo[2,1-b][1][2]thiazole-6-carboxylic acid

  • Molecular Formula: C₇H₆N₂O₂S[3]

  • Molecular Weight: 182.20 g/mol [7]

  • Predicted Polarity (XlogP): 2.1[3] This value suggests moderate polarity.

  • Predicted pKa:

    • Acidic (Carboxylic Acid): Estimated to be in the range of 3-5.

    • Basic (Imidazo[2,1-b]thiazole ring): The most basic nitrogen is predicted to have a pKa around 2.6-2.7.[4]

2.2. Rationale for the Chromatographic Approach

Given the ionizable nature of the analyte, controlling the mobile phase pH is critical to achieve reproducible retention and symmetrical peak shapes.[8] A reversed-phase HPLC method was selected for its versatility and wide applicability in pharmaceutical analysis.

The key strategic decisions are:

  • Mobile Phase pH: To ensure the analyte is in a single, non-ionized form, the mobile phase pH should be set at least 2 pH units below the pKa of the carboxylic acid group.[8][9] An acidic mobile phase (pH ~2.5-3.0) will suppress the ionization of the carboxylic acid, leading to increased hydrophobicity and better retention on a reversed-phase column. This low pH will also ensure the basic nitrogen on the imidazo[2,1-b]thiazole ring is protonated, further contributing to a consistent ionic state.

  • Stationary Phase: A C18 column is a suitable starting point due to its hydrophobic nature, which will provide adequate retention for the now less polar, protonated analyte. A column with end-capping is recommended to minimize interactions with residual silanols.

  • Mobile Phase Composition: A mixture of a buffered aqueous phase and an organic modifier (acetonitrile or methanol) will be used. Acetonitrile is often preferred for its lower viscosity and better UV transparency.

  • Detection: Based on the conjugated nature of the imidazo[2,1-b]thiazole ring system, UV detection is appropriate. A wavelength of approximately 246 nm is a good starting point, as reported for similar thiazole carboxylic acids.[10] A full UV scan of the analyte should be performed to determine the absorption maximum (λmax).

Experimental

3.1. Materials and Equipment

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (or equivalent).

  • Chemicals and Reagents:

    • 5-Methylimidazo[2,1-b][1][2]thiazole-6-carboxylic acid reference standard.

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade, 18.2 MΩ·cm).

    • Formic acid (reagent grade, ~99%).

    • Trifluoroacetic acid (TFA) (HPLC grade).

    • Ammonium formate (analytical grade).

  • Software: OpenLab CDS or equivalent chromatography data station.

3.2. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 5-Methylimidazo[2,1-b][1][2]thiazole-6-carboxylic acid reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

  • Mobile Phase A (Aqueous):

    • Option 1 (Formic Acid): Add 1.0 mL of formic acid to 1 L of HPLC grade water and mix well (pH ~2.7).

    • Option 2 (TFA): Add 1.0 mL of TFA to 1 L of HPLC grade water and mix well (pH ~2.1).

    • Option 3 (Ammonium Formate Buffer): Prepare a 10 mM ammonium formate solution and adjust the pH to 3.0 with formic acid.

  • Mobile Phase B (Organic): Acetonitrile.

HPLC Method Development Protocol

The following workflow provides a systematic approach to developing the HPLC method.

HPLC_Method_Development cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: System Suitability & Validation A 1. Column Selection (C18, 150x4.6mm, 5µm) B 2. Mobile Phase Screening (pH 2.7 with Formic Acid) A->B C 3. Initial Gradient (5-95% Acetonitrile in 20 min) B->C D 4. Wavelength Selection (DAD Scan, 200-400 nm) C->D E 5. Gradient Optimization (Adjust slope for best resolution) D->E F 6. Flow Rate Adjustment (1.0 mL/min initial) E->F G 7. Temperature Study (25°C, 30°C, 35°C) F->G H 8. Final Method Selection G->H I 9. System Suitability Testing (USP <621>) H->I J 10. Method Validation (ICH Q2(R1)) I->J

Caption: Workflow for HPLC Method Development.

4.1. Step-by-Step Protocol

  • Column Selection: Install a C18 column (150 x 4.6 mm, 5 µm) into the HPLC system.

  • Mobile Phase Screening: Prepare Mobile Phase A using 0.1% formic acid in water and Mobile Phase B as acetonitrile.

  • Initial Gradient Run:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 30°C.

    • Set the injection volume to 10 µL.

    • Run a linear gradient from 5% B to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B and equilibrate for 5 minutes.

  • Wavelength Selection: Use a DAD to monitor the elution over a range of 200-400 nm. Determine the λmax from the UV spectrum of the analyte peak.

  • Gradient Optimization: Based on the initial scouting run, adjust the gradient slope to improve the resolution between the main peak and any impurities. A shallower gradient around the elution time of the analyte will provide better separation.

  • Flow Rate Adjustment: If necessary, adjust the flow rate to optimize analysis time and resolution.

  • Temperature Study: Evaluate the effect of column temperature (e.g., 25°C, 30°C, 35°C) on retention time and peak shape. Select a temperature that provides robust and reproducible results.

  • Final Method Selection: Lock in the optimized parameters.

Table 1: Optimized HPLC Method Parameters

ParameterOptimized Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% to 80% B in 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength λmax (e.g., 246 nm)
Run Time 25 minutes (including equilibration)

Method Validation Protocol

Method validation is performed to ensure that the analytical procedure is suitable for its intended purpose. The validation should be conducted according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11]

Method_Validation cluster_0 Method Validation Protocol (ICH Q2(R1)) Specificity Specificity (Peak Purity, Forced Degradation) Linearity Linearity & Range (5 concentrations, 3 replicates) Specificity->Linearity Accuracy Accuracy (% Recovery at 3 levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Small variations in method parameters) Accuracy->Robustness LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) Precision->LOQ Solution_Stability Solution Stability Robustness->Solution_Stability

Caption: Logical Flow of the Method Validation Protocol.

5.1. Validation Parameters and Acceptance Criteria

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterProtocolAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Perform forced degradation studies (acid, base, oxidation, heat, light).The analyte peak should be free from interference from other components. The method should be able to resolve the analyte from degradation products.
Linearity Prepare calibration standards at 5 concentration levels (e.g., 50-150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.
Range The range is determined from the linearity study.The method should be accurate and precise within this range.
Accuracy Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Six replicate injections of the standard solution. Intermediate Precision: Analysis on different days, by different analysts, or with different equipment.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Based on signal-to-noise ratio (S/N) of 3:1.To be determined experimentally.
Limit of Quantitation (LOQ) Based on signal-to-noise ratio (S/N) of 10:1.To be determined experimentally.
Robustness Deliberately vary method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±10%).System suitability parameters should remain within acceptable limits.
Solution Stability Analyze standard and sample solutions at different time intervals.No significant change in concentration over the tested period.

System Suitability

Before each analytical run, system suitability tests must be performed to ensure the chromatographic system is performing adequately, as per USP <621>.[1][2][12][13]

Table 3: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0% (for 5 replicate injections)

Conclusion

This application note presents a systematically developed and validated RP-HPLC method for the quantitative analysis of 5-Methylimidazo[2,1-b][1][2]thiazole-6-carboxylic acid. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine analysis in a quality control environment. The provided protocols offer a comprehensive guide for researchers and scientists working with this compound and similar heterocyclic structures.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. Available at: [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Available at: [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>? Available at: [Link]

  • PubChem. 5-methylimidazo[2,1-b][1][2]thiazole-6-carboxylic acid. Available at: [Link]

  • NextSDS. 5-methylimidazo[2,1-b][1][2]thiazole-6-carboxylic acid hydrobromide. Available at: [Link]

  • PharmaCores. (2025). HPLC Method development: an overview. Available at: [Link]

  • MDPI. (2024). Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1][12][13]triazole and Imidazo[2,1-b][1][2][13]thiadiazole Derivatives. Available at: [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Available at: [Link]

  • Waters. A Guide to HPLC and LC-MS Buffer Selection. Available at: [Link]

  • ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Available at: [Link]

  • MDPI. (2026). Electrochemistry Carboxylation of Bromothiazoles with CO2: An Environmentally Friendly Synthesis of Thiazole Carboxylic Acids. Available at: [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Solid-Phase Synthesis of Peptides Incorporating 5-Methylimidazo[2,1-b]thiazole-6-carboxylic acid

Application Notes & Protocols: A Guide to the Solid-Phase Synthesis of Peptides Incorporating 5-Methylimidazo[2,1-b][1][2]thiazole-6-carboxylic acid Introduction: Expanding the Chemical Diversity of Peptides The incorpor...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols: A Guide to the Solid-Phase Synthesis of Peptides Incorporating 5-Methylimidazo[2,1-b][1][2]thiazole-6-carboxylic acid

Introduction: Expanding the Chemical Diversity of Peptides

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a transformative strategy in modern drug discovery and chemical biology.[1][2][3] By moving beyond the canonical 20 proteinogenic amino acids, researchers can engineer peptides with enhanced therapeutic properties, including increased metabolic stability, improved receptor affinity and selectivity, and novel functionalities.[1][2][3] This guide focuses on the successful incorporation of a unique heterocyclic building block, 5-Methylimidazo[2,1-b][4][1]thiazole-6-carboxylic acid , into peptide chains using standard solid-phase peptide synthesis (SPPS) methodologies.

The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities, including potential anti-proliferative and enzyme-modulating effects.[5][6][7] The introduction of this rigid, bicyclic moiety into a peptide backbone is anticipated to impart significant conformational constraints, which can be leveraged to optimize peptide secondary structure and enhance binding to biological targets. This document provides a detailed framework, from strategic planning to final product analysis, for researchers seeking to explore the unique properties conferred by this novel UAA.

Characterization of the Building Block

5-Methylimidazo[2,1-b][4][1]thiazole-6-carboxylic acid (CAS No. 1007874-71-6) is a non-canonical building block designed to be incorporated into a peptide chain via an amide bond.[8] Its key structural features dictate the synthetic strategy for its use.

  • Fused Heterocyclic Core: The rigid imidazo[2,1-b]thiazole system provides structural pre-organization.

  • Carboxylic Acid Handle: The C6-carboxylic acid is the reactive point for coupling to the N-terminal amine of the growing peptide chain.

  • Steric Considerations: The methyl group at the C5 position, adjacent to the carboxylic acid, introduces a degree of steric hindrance that must be addressed during the activation and coupling steps.

Caption: Chemical structure of the title compound.

Strategic Approach to SPPS Incorporation

The successful incorporation of this building block relies on the well-established Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy for SPPS.[4][9] The core principle involves the stepwise addition of protected amino acid residues to a growing chain anchored on a solid support.[10][11] However, the unique structure of 5-methylimidazo[2,1-b][4][1]thiazole-6-carboxylic acid necessitates specific considerations, particularly regarding the coupling reaction.

Resin and Linker Selection

The choice of solid support is determined by the desired C-terminal functionality of the final peptide.[12]

  • For C-terminal Carboxylic Acids: Use Wang or 2-Chlorotrityl chloride (2-CTC) resins. 2-CTC resin is particularly advantageous as it allows for the cleavage of the protected peptide, preserving side-chain protecting groups if subsequent solution-phase modifications are planned.[12]

  • For C-terminal Amides: Use Rink Amide or Sieber Amide resins.

The Critical Step: Carboxylic Acid Activation and Coupling

Due to the steric hindrance presented by the C5-methyl group and the bicyclic scaffold, standard coupling conditions may prove inefficient.[13][14] Overcoming this steric barrier requires the use of potent activating reagents that convert the carboxylic acid into a highly reactive species.

Traditional carbodiimide activators like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are often insufficient for hindered couplings.[14][15] The recommended approach is the use of aminium/uronium or phosphonium salt-based reagents.[13][16] These reagents generate highly reactive O-acylisourea, OBt, OAt, or other active esters that readily react with the peptide's N-terminal amine.[16]

Coupling Reagent Abbreviation Class Key Advantages & Considerations
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) HATUAminium SaltHighly Recommended. Forms highly reactive OAt esters. The pyridine nitrogen of the HOAt byproduct provides anchimeric assistance, accelerating the coupling reaction.[16]
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) PyBOPPhosphonium SaltExcellent activating agent. Does not cause guanidinylation of the free amine, a potential side reaction with aminium salts.[16]
(2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) HCTUAminium SaltMore reactive than its HBTU counterpart due to the electron-withdrawing effect of the chlorine atom on the benzotriazole ring.[13][16]
(2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) HBTUAminium SaltA robust and cost-effective choice, though slightly less reactive than HATU or HCTU.[16]
Table 1: Comparison of Recommended Coupling Reagents for Hindered Systems.

The logic for selecting a potent coupling reagent is paramount. The goal is to form a highly activated intermediate that can overcome the energy barrier imposed by steric hindrance, driving the reaction to completion and maximizing yield.

workflow cluster_spps SPPS Cycle for Incorporating the UAA cluster_activation Activation Start Resin-Bound Peptide (Free N-Terminus) Preactivate Pre-activate UAA with HATU / DIPEA in DMF Couple Couple Activated UAA to Resin-Bound Peptide Preactivate->Couple Wash Wash Resin (Remove Excess Reagents) Couple->Wash Monitor Monitor Coupling (e.g., Kaiser Test) Wash->Monitor Monitor->Couple Incomplete (Double Couple) Next Proceed to Next Cycle or Final Cleavage Monitor->Next Complete

Caption: Experimental workflow for a single coupling cycle.

Detailed Experimental Protocols

These protocols are designed for manual SPPS on a 0.1 mmol scale. Reagent equivalents are calculated relative to the initial loading of the resin.

Protocol 1: Coupling of 5-Methylimidazo[2,1-b][1][2]thiazole-6-carboxylic acid

This protocol begins after the standard Fmoc deprotection of the N-terminal amino acid of the resin-bound peptide.

  • Resin Preparation: a. The peptide-resin with a free N-terminal amine is washed thoroughly with N,N-Dimethylformamide (DMF) (5 x 10 mL). b. A small sample of beads can be taken for a Kaiser test to confirm the presence of the free primary amine.[17]

  • Activation of the UAA: a. In a separate vessel, dissolve 5-Methylimidazo[2,1-b][4][1]thiazole-6-carboxylic acid (78.5 mg, 0.4 mmol, 4 eq) and HATU (148.3 mg, 0.39 mmol, 3.9 eq) in 5 mL of DMF. b. Add N,N-Diisopropylethylamine (DIPEA) (139 µL, 0.8 mmol, 8 eq) to the solution. c. Allow the pre-activation to proceed for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction: a. Add the activated UAA solution to the reaction vessel containing the washed peptide-resin. b. Agitate the mixture at room temperature for at least 2 hours. For sterically demanding sequences, this time can be extended to 4 hours or overnight.[13]

  • Washing: a. Filter the reaction solution from the resin. b. Wash the resin thoroughly with DMF (5 x 10 mL) to remove all soluble reagents and byproducts.

  • Monitoring and Capping: a. Perform a Kaiser test on a small sample of beads. A negative result (yellow/colorless beads) indicates successful coupling. b. If the Kaiser test is positive (blue beads): This indicates incomplete coupling. A second coupling (double coupling) is required. Repeat steps 2-4 with a fresh solution of activated UAA.[13] c. If double coupling fails to yield a negative Kaiser test, the remaining free amines should be "capped" with acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes to prevent the formation of deletion peptide impurities.[4]

Protocol 2: Final Cleavage and Deprotection

This procedure simultaneously cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf).

  • Resin Preparation: a. After the final Fmoc deprotection and coupling steps, wash the peptide-resin with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x). b. Dry the resin thoroughly under a high vacuum for at least 1 hour.

  • Cleavage: a. Prepare a cleavage cocktail appropriate for the peptide sequence. A standard high-scavenger cocktail is listed in Table 2. b. Add the cleavage cocktail to the dried resin (e.g., 10 mL per 0.1 mmol of resin) in a sealed reaction vessel. c. Agitate the slurry at room temperature for 2-3 hours. d. Filter the resin and collect the filtrate containing the cleaved peptide into a chilled centrifuge tube. e. Rinse the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Peptide Precipitation and Isolation: a. Precipitate the crude peptide by adding the TFA solution to 40-50 mL of ice-cold diethyl ether. b. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times. c. After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Cocktail Component Reagent R (Standard) Purpose
Trifluoroacetic Acid (TFA) 95%Cleavage agent; removes acid-labile protecting groups
Triisopropylsilane (TIS) 2.5%Scavenger for carbocations (protects Trp, Met, Cys)
Water (H₂O) 2.5%Scavenger; facilitates removal of Trt groups
Table 2: Composition of a Standard Cleavage Cocktail.
Protocol 3: Peptide Purification and Analysis

The crude peptide product will contain impurities from incomplete reactions and side-product formation.[18][19] Purification is essential and is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).[18][20][21][22]

  • Purification: a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA). b. Purify the peptide using a preparative C18 RP-HPLC column. c. Elute the peptide using a linear gradient of Acetonitrile (containing 0.1% TFA) in Water (containing 0.1% TFA). An example gradient is provided in Table 3. d. Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify those containing the pure product.

  • Analysis and Characterization: a. Purity: Pool the pure fractions and confirm purity (>95%) using an analytical C18 RP-HPLC column.[20] b. Identity: Confirm the correct mass of the final peptide using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF). c. Lyophilization: Freeze-dry the pure, pooled fractions to obtain the final peptide as a fluffy, white powder.

Time (min) % Solvent A (H₂O + 0.1% TFA) % Solvent B (ACN + 0.1% TFA)
0955
5955
355545
40595
45595
50955
Table 3: Example Analytical RP-HPLC Gradient for Purity Analysis.

Troubleshooting Common Challenges

G start Problem: Incomplete Coupling (Positive Kaiser Test) q1 Was a potent coupling reagent (e.g., HATU) used? start->q1 a1_no Action: Switch to a stronger reagent like HATU or PyBOP. q1->a1_no No a1_yes Action: Perform a 'Double Coupling'. Re-couple with fresh reagents for a longer duration. q1->a1_yes Yes a1_no->a1_yes Then... q2 Is coupling still incomplete after double coupling? a1_yes->q2 a2_no Result: Success. Proceed to next step. q2->a2_no No a2_yes Action: Cap unreacted amines with Acetic Anhydride/DIPEA to prevent deletion sequences. q2->a2_yes Yes end Result: Sequence integrity maintained. Proceed to next step. a2_yes->end

Caption: Decision flowchart for troubleshooting incomplete coupling.

Conclusion

The solid-phase synthesis of peptides containing 5-Methylimidazo[2,1-b][4][1]thiazole-6-carboxylic acid is a viable and powerful method for generating novel peptide analogs. The primary challenge—steric hindrance at the coupling site—can be reliably overcome through the rational selection of potent aminium or phosphonium-based coupling reagents and optimized reaction conditions. By following the detailed protocols and troubleshooting logic outlined in this guide, researchers can confidently incorporate this and other sterically demanding building blocks, paving the way for the discovery of next-generation peptide therapeutics and research tools.

References

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.
  • Nowick, J.S. Lab. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • BenchChem. (2025).
  • BenchChem. (n.d.).
  • Agilent Technologies. (n.d.).
  • Waters Corporation. (n.d.). Synthetic Peptide Analysis | Purification, Characterization & Monitoring.
  • PubMed. (2006). Methods and protocols of modern solid phase Peptide synthesis.
  • ResearchGate. (n.d.). (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Bio-protocol. (2025). Peptide Synthesis. Bio-protocol.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
  • AltaBioscience. (n.d.). Peptide Purification and Product Analysis. AltaBioscience.
  • Agilent Technologies. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent.
  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • NextSDS. (n.d.). 5-methylimidazo[2,1-b][4][1]thiazole-6-carboxylic acid. NextSDS.

  • Royal Society of Chemistry. (2021).
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Kent, S. B. H. (2009). Introduction to Peptide Synthesis. Methods in Enzymology, 462, 1-30.
  • Merck. (n.d.). Unnatural Amino Acids for Peptide Synthesis. Merck.
  • Smolecule. (2024). 2-Acetyl-3-methylimidazo[2,1-b][4][1]thiazole-6-carboxylic acid. Smolecule.

  • Bemis, J. E., et al. (2009). Discovery of Imidazo[1,2-b]thiazole Derivatives as Novel SIRT1 Activators. Journal of Medicinal Chemistry, 52(5), 1511-1515.
  • Al-Ghorbani, M., et al. (2024). Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. Molecules, 29(4), 789.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid

Welcome to the Application Scientist Support Hub. Working with fused bicyclic heterocycles like 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid presents unique formulation challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub.

Working with fused bicyclic heterocycles like 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid presents unique formulation challenges. The imidazo[2,1-b]thiazole core is highly lipophilic, planar, and prone to strong intermolecular π-π stacking, while the carboxylic acid moiety introduces pH-dependent ionization[1]. Consequently, this compound typically exhibits poor aqueous solubility at physiological pH, often categorizing it as a BCS Class II or IV molecule[2].

This guide provides field-proven, self-validating troubleshooting workflows to overcome precipitation, optimize bioavailability, and ensure reproducible in vitro and in vivo dosing.

Diagnostic Formulation Workflow

FormulationStrategy A 5-Methylimidazo[2,1-b][1,3]thiazole -6-carboxylic acid B Assess Target Media pH A->B C pH < 5.0 (Unionized Core) B->C D pH > 6.0 (Ionized Carboxylate) B->D E Ternary Cyclodextrin Complexation (HP-β-CD + Auxiliary Base) C->E High Biocompatibility F Cosolvent/Micellar Dispersion (PEG400 / Tween 80) C->F High Drug Load G In Situ Salt Formation (NaOH / Meglumine) D->G H Self-Validating HPLC/Turbidity Assay E->H F->H G->H

Fig 1. Decision matrix for solubilizing 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid.

Frequently Asked Questions & Troubleshooting

Q1: Why does my compound immediately precipitate when I dilute a DMSO stock solution into PBS (pH 7.4) for cell assays? The Causality: This is a classic "solvent shift" precipitation. While DMSO perfectly solvates the hydrophobic imidazo-thiazole core, diluting it into an aqueous buffer exponentially decreases the solvent capacity. Furthermore, if the local microenvironment pH drops below the pKa of the carboxylic acid, the molecule becomes unionized, drastically reducing its aqueous solubility. The Solution: Prevent supersaturation collapse by using a precipitation inhibitor or a micellar system. Incorporating a non-ionic surfactant (e.g., 0.1% Tween-80) into the aqueous receiving buffer prior to DMSO addition creates hydrophobic micellar cores that sequester the unionized drug before it can nucleate[3].

Q2: I need to dose this compound orally in rodents, but cosolvents like DMSO/PEG400 are causing toxicity. What is a biocompatible alternative? The Causality: High concentrations of organic cosolvents can cause gastrointestinal irritation and alter pharmacokinetic profiles, confounding your in vivo results. The Solution: Utilize a Ternary Cyclodextrin Inclusion Complex . While binary complexes with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) encapsulate the hydrophobic core, adding an auxiliary agent (like a small amount of meglumine or tartaric acid) forms a ternary complex. This auxiliary agent modulates the microenvironment pH, ionizing the carboxylic acid and synergistically enhancing the complexation efficiency, often yielding a 100- to 300-fold solubility increase[4].

Q3: How do I ensure my formulated solution is genuinely dissolved and not just a fine, unstable nanosuspension? The Causality: Visual inspection is notoriously unreliable for detecting sub-micron precipitation. Assuming a cloudy suspension is a solution leads to erratic dosing, poor bioavailability, and failed experiments[5]. The Solution: Implement a self-validating turbidimetric and HPLC recovery protocol. After formulation, centrifuge an aliquot. Analyze the supernatant via HPLC against a standard curve. If the recovery is <95%, or if UV-Vis absorbance at 600 nm is >0.05, you have a suspension, not a true solution.

Quantitative Comparison of Solubilization Strategies

The following table summarizes expected solubility enhancements based on established methodologies for poorly soluble carboxylic acids and imidazo[2,1-b]thiazole derivatives.

Formulation StrategyExcipient SystemMechanism of ActionEst. Solubility EnhancementPros / Cons
pH Adjustment 0.1 M NaOH / PBSIonization of the carboxylic acid moiety.10x - 50xPro: Simple, no organics.Con: Risk of precipitation in gastric pH.
Cosolvent/Micellar 5% DMSO, 40% PEG400, 5% Tween 80Reduces dielectric constant; micellar sequestration[3].50x - 100xPro: High drug loading.Con: High viscosity, potential in vivo toxicity.
Binary Complex 20% w/v HP-β-CDHydrophobic encapsulation of the bicyclic core.20x - 80xPro: Biocompatible.Con: High excipient mass required.
Ternary Complex 20% w/v HP-β-CD + 0.5% MeglumineSynergistic encapsulation + microenvironment ionization[4].150x - 300x+Pro: Maximum aqueous solubility.Con: Requires optimization of auxiliary agent.

Standard Operating Procedures (SOPs)

Protocol 1: Preparation of a Self-Validating Ternary Cyclodextrin Complex

Objective: Achieve >5 mg/mL aqueous solubility for in vivo dosing without organic solvents.

  • Excipient Preparation: Dissolve 200 mg of HP-β-CD in 800 µL of molecular biology grade water. Add 5 mg of Meglumine (auxiliary base) and vortex until completely clear.

  • Drug Addition: Weigh 5.0 mg of 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid and add it to the CD/Meglumine solution.

  • Kneading/Sonication: Sonicate the mixture in a bath sonicator at 30°C for 30 minutes. Causality: The mechanical energy and mild heat drive the thermodynamic inclusion of the imidazo-thiazole core into the cyclodextrin cavity, while the meglumine ionizes the carboxylic acid, drastically improving complexation efficiency[4].

  • Equilibration: Place the vial on an orbital shaker at 25°C for 24 hours to reach complexation equilibrium.

  • Self-Validation Step: Filter the solution through a 0.22 µm PVDF syringe filter.

    • Validation A (Turbidity): Read absorbance at 600 nm. The value must be < 0.05.

    • Validation B (Recovery): Dilute 10 µL of the filtrate into 990 µL of Methanol. Quantify via HPLC-UV. The concentration must match the theoretical input (5 mg/mL) to confirm complete solubilization.

Protocol 2: Biocompatible Micellar Dispersion for In Vitro Assays

Objective: Prevent precipitation upon dilution into physiological buffers.

  • Stock Preparation: Dissolve the compound at 10 mM in 100% DMSO.

  • Buffer Modification: Prepare the target assay buffer (e.g., PBS pH 7.4) and supplement it with 0.1% (w/v) Kolliphor EL or Tween-80. Mix thoroughly.

  • Controlled Dilution: Crucial Step - Do not add buffer to the DMSO stock. Instead, place the modified buffer on a magnetic stirrer (800 rpm). Slowly inject the DMSO stock dropwise into the vortex of the buffer.

  • Mechanism: The rapid dispersion forces the hydrophobic imidazo[2,1-b]thiazole molecules directly into the hydrophobic cores of the pre-formed surfactant micelles before they can self-associate and nucleate into crystals[3].

  • Self-Validation Step: Centrifuge the final assay medium at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a microscopic pellet. If a pellet forms, the micellar capacity has been exceeded, and the surfactant ratio must be increased.

Sources

Optimization

purification and recrystallization techniques for 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid

Welcome to the Technical Support Center for the isolation, purification, and recrystallization of 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid . As a Senior Application Scientist, I have designed this guide to h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation, purification, and recrystallization of 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the unique physicochemical challenges associated with this fused bicyclic heterocycle.

Because this molecule contains both a basic imidazole bridgehead nitrogen and an acidic carboxylic acid group, it behaves as an amphoteric species. Successful purification relies on exploiting its zwitterionic nature through precise pH control, followed by a thermodynamically controlled mixed-solvent recrystallization.

Physicochemical Data & Solubility Profile

To design a self-validating purification protocol, we must first understand the quantitative parameters that govern the molecule's behavior in solution. The following table summarizes the critical physicochemical data used to establish our workflows.

Physicochemical PropertyEstimated ValueExperimental Implication
pKa₁ (Carboxylic Acid) ~3.1Deprotonates to form a highly water-soluble sodium salt at pH > 5.
pKa₂ (Imidazole Nitrogen) ~6.0Protonates to form a highly water-soluble hydrochloride salt at pH < 4.
Isoelectric Point (pI) ~4.5The exact pH required to precipitate the neutral zwitterion [2].
Aqueous Solubility pH-DependentHighly soluble in 1M NaOH or 1M HCl; completely insoluble at pH 4.5.
Organic Solubility Moderate to HighSoluble in hot DMF, DMSO, and hot Ethanol. Insoluble in cold Water.

Purification Workflow

PurificationWorkflow Crude Crude 5-Methylimidazo[2,1-b] [1,3]thiazole-6-carboxylic acid Dissolution Alkaline Dissolution (aq. NaOH, pH 9-10) Crude->Dissolution Solubilize as sodium salt Charcoal Decolorization (Activated Carbon + Hot Filter) Dissolution->Charcoal Remove insoluble organics & color Precipitation Isoelectric Precipitation (aq. HCl, adjust to pH ~4.5) Charcoal->Precipitation Acidify to pI Recrystallization Mixed-Solvent Recrystallization (EtOH/H2O or DMF/H2O) Precipitation->Recrystallization Isolate Zwitterion Pure Pure Crystalline Product (Vacuum Dried) Recrystallization->Pure Slow cooling & filtration

Workflow for the purification of 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid.

Core Methodologies: Step-by-Step Protocols

Protocol A: Isoelectric Precipitation (Acid-Base Extraction)

Objective: Isolate the crude compound from synthetic byproducts (e.g., unreacted starting materials, polymeric tars) by exploiting its amphoteric nature.

  • Suspension: Suspend 10 g of crude 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid in 100 mL of deionized water.

  • Alkaline Dissolution: Slowly add 1M NaOH dropwise under continuous stirring until the pH reaches 9.0–10.0.

    • Causality: The carboxylic acid deprotonates, solubilizing the target molecule as a sodium salt. Non-acidic, non-polar organic impurities remain suspended as solids.

  • Decolorization: Add 1.0 g of activated charcoal (10% w/w). Heat the mixture to 60°C for 15 minutes.

  • Hot Filtration: Filter the hot mixture through a tightly packed pad of Celite to remove the charcoal and insoluble impurities. Rinse the pad with 20 mL of hot, slightly alkaline water.

  • Isoelectric Precipitation: Cool the filtrate to 5°C in an ice bath. Submerge a calibrated pH meter probe into the solution. Slowly add 1M HCl dropwise with vigorous stirring until the pH reaches exactly 4.5.

    • Causality: At its isoelectric point (pI), the molecule exists as a neutrally charged zwitterion, minimizing its solvation energy and forcing it to crash out of the aqueous solution [2].

  • Isolation: Stir the suspension for 1 hour at 5°C to maximize crystal growth. Vacuum filter the precipitate, wash with 30 mL of ice-cold deionized water, and dry under a vacuum at 40°C.

Protocol B: Mixed-Solvent Recrystallization

Objective: Achieve >99% purity and optimal crystal habit using an Ethanol/Water anti-solvent system.

  • Dissolution: Place the dried, pre-purified zwitterion in a round-bottom flask. Add minimal hot Ethanol (70°C) until the solid just dissolves. If the solid resists dissolution, add N,N-Dimethylformamide (DMF) dropwise until the solution is completely clear.

  • Anti-Solvent Addition: While maintaining the temperature at 70°C, add hot deionized water (anti-solvent) dropwise until the solution becomes faintly turbid. This visual cue confirms you have reached the exact saturation point.

  • Equilibration (Self-Validation): Add 1–2 drops of hot Ethanol just until the turbidity clears.

    • Causality: This creates a perfectly saturated solution at the boiling point, ensuring maximum thermodynamic yield upon cooling without premature precipitation.

  • Controlled Cooling: Remove the flask from the heat source. Cover it and allow it to cool slowly to room temperature over 2 hours.

    • Causality: Slow cooling allows the target molecules to selectively stack into a highly ordered crystal lattice, excluding impurities [1].

  • Final Crystallization: Once at room temperature, transfer the flask to an ice bath (0–5°C) for an additional 1 hour to depress solubility further.

  • Harvesting: Collect the purified crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold 1:1 Ethanol/Water. Dry under high vacuum at 45°C overnight.

Troubleshooting & FAQs

Q1: Why does my compound "oil out" as a sticky resin instead of forming solid crystals during the cooling phase? A: "Oiling out" occurs when the solvent system's saturation temperature exceeds the melting point of the compound, or when high levels of impurities disrupt the formation of the crystal lattice [1]. Because 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid is highly polar, crash-cooling it in an ice bath immediately after dissolution forces it to separate as a supercooled liquid. Solution: Reheat the mixture until the oil completely redissolves. Add 5-10% more of your "good" solvent (Ethanol or DMF) to lower the saturation temperature, and ensure the flask cools very slowly to room temperature before applying any external cooling.

Q2: My yield after the isoelectric precipitation (Protocol A) is extremely low. What went wrong? A: The compound is exquisitely sensitive to pH due to its amphoteric nature. If you overshoot the isoelectric point (pI ~4.5) and drop the pH below 3.0, the basic imidazole nitrogen will protonate. This forms a highly water-soluble hydrochloride salt, pulling your product back into the aqueous phase [2]. Solution: Never use pH paper for this step. Always use a properly calibrated electronic pH meter and add the 1M HCl dropwise once you drop below pH 6.0.

Q3: Is there a risk of thermal decarboxylation when heating this compound during recrystallization? A: Yes. Heterocyclic carboxylic acids—particularly those with electron-withdrawing systems adjacent to the carboxyl group like the imidazo[2,1-b]thiazole core—are prone to thermal decarboxylation at elevated temperatures [3]. Solution: Avoid prolonged boiling in high-boiling solvents like pure DMF or DMSO. Keep all recrystallization temperatures strictly below 80°C. If DMF is required for dissolution, use it only as a minor co-solvent and minimize the time the compound spends in the hot solution.

Q4: How do I effectively remove the dark, tarry impurities typical of thiazole ring-closure syntheses? A: Imidazo[2,1-b]thiazole derivatives often co-precipitate with colored polymeric byproducts. During the alkaline dissolution step (Protocol A, Step 3), the target molecule is safely ionized and highly soluble. Adding activated carbon at this stage allows the highly porous charcoal to adsorb the non-polar, un-ionized tar. Filtering this hot mixture through a Celite pad ensures none of the fine charcoal particulates pass into your final product.

References

  • Isoelectric Points of Amino Acids (and How To Calculate Them) Source: Master Organic Chemistry URL:[Link]

  • One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction Source: MDPI URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Unwanted Decarboxylation of 5-Methylimidazo[2,1-b]thiazole-6-carboxylic Acid

Technical Support Center: Troubleshooting Unwanted Decarboxylation of 5-Methylimidazo[2,1-b][1][2]thiazole-6-carboxylic Acid Welcome to the technical support center for researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Unwanted Decarboxylation of 5-Methylimidazo[2,1-b][1][2]thiazole-6-carboxylic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methylimidazo[2,1-b][1][2]thiazole-6-carboxylic acid. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of unwanted decarboxylation of this valuable heterocyclic compound.

Part 1: Understanding Unwanted Decarboxylation

Q1: What is decarboxylation and why is it a problem for 5-Methylimidazo[2,1-b][1][2]thiazole-6-carboxylic acid?

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO2). For researchers working with 5-Methylimidazo[2,1-b][1][2]thiazole-6-carboxylic acid, this is a significant issue as the carboxylic acid moiety is often crucial for the compound's biological activity, solubility, or for further synthetic modifications. Unwanted decarboxylation leads to the formation of an undesired byproduct, 5-methylimidazo[2,1-b][1][2]thiazole, which reduces the yield of the target compound and complicates purification.

Caption: Decarboxylation of the target compound.

Q2: What are the primary factors that trigger decarboxylation of this compound?

Several factors can induce or accelerate the decarboxylation of 5-Methylimidazo[2,1-b][1][2]thiazole-6-carboxylic acid. Understanding these is the first step in preventing this unwanted side reaction.

  • Temperature: Elevated temperatures are a major contributor to decarboxylation.[3][4][5] Many heterocyclic carboxylic acids are thermally labile, and the rate of decarboxylation often increases exponentially with temperature.[3]

  • pH and Solvent: Both acidic and basic conditions can catalyze decarboxylation. The stability of the carboxylic acid can be highly dependent on the pH of the solution. The solvent system also plays a critical role. Polar aprotic solvents, such as DMF and DMSO, have been noted in some cases to facilitate decarboxylation, sometimes requiring high temperatures.[4] The formation of a zwitterionic intermediate has been proposed as a mechanism for the decarboxylation of some heterocyclic acetic acids, and solvent polarity can influence the stability of this intermediate.[2][6]

  • Catalysts: The presence of certain metals or other catalysts can lower the activation energy for decarboxylation.[4] It is crucial to be aware of any potential catalytic impurities in reagents or from reaction vessels.

  • Atmosphere: While less common for this class of compounds, the presence of oxygen or moisture could potentially play a role in degradation pathways that may lead to or occur concurrently with decarboxylation.

Part 2: Troubleshooting Guide: A Step-by-Step Approach

The following workflow provides a systematic approach to identifying and resolving issues with unwanted decarboxylation.

Troubleshooting_Workflow start Unwanted Decarboxylation Detected identify_stage At which stage is it occurring? start->identify_stage synthesis During Synthesis / Workup identify_stage->synthesis purification During Purification identify_stage->purification storage During Storage identify_stage->storage synthesis_q Is the decarboxylated product in the crude reaction mixture? synthesis->synthesis_q purification_q Is the compound degrading during chromatography or recrystallization? purification->purification_q storage_q Is the compound degrading over time in storage? storage->storage_q synthesis_sol Troubleshoot Synthesis: - Lower reaction temperature - Use aprotic, non-polar solvent - Maintain neutral pH - Use milder reagents synthesis_q->synthesis_sol purification_sol Troubleshoot Purification: - Use neutral or deactivated silica gel - Employ low-temperature techniques - Avoid high heat during solvent removal - Consider alternative methods (e.g., precipitation) purification_q->purification_sol storage_sol Optimize Storage Conditions: - Store at -20°C or -80°C - Use an inert atmosphere (Ar or N2) - Protect from light - Store in a desiccator storage_q->storage_sol

Caption: Troubleshooting workflow for decarboxylation.

During Synthesis / Workup

Q3: My reaction mixture shows the presence of the decarboxylated product. What should I do?

If you detect the decarboxylated byproduct in your crude reaction mixture, consider the following modifications to your protocol:

  • Lower the Reaction Temperature: This is the most straightforward approach. If the reaction kinetics allow, reducing the temperature can significantly slow the rate of decarboxylation.

  • Solvent Choice: If using a high-boiling polar aprotic solvent like DMF or DMSO, consider switching to a lower-boiling or less polar solvent.[4]

  • pH Control: During aqueous workup, maintain a neutral or slightly acidic pH. Strong acids or bases can promote decarboxylation.

  • Milder Reagents: Evaluate if any of the reagents used could be promoting decarboxylation and if milder alternatives are available.

During Purification

Q4: I am losing my carboxyl group during column chromatography/recrystallization. How can I prevent this?

Purification is a common stage where decarboxylation can occur due to prolonged exposure to stationary phases or heat.

  • Column Chromatography: Standard silica gel can be slightly acidic and may catalyze decarboxylation. Consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina. Running the column at a lower temperature, if feasible, can also be beneficial.

  • Recrystallization: Avoid using high-boiling point solvents that require excessive heating to dissolve the compound and to be subsequently removed. If high temperatures are necessary for dissolution, try to minimize the time the solution is heated.

  • Solvent Evaporation: When removing solvent after purification, use a rotary evaporator with a water bath at a low temperature. Avoid prolonged drying on a high-vacuum line at elevated temperatures.

  • Alternative Purification: If the compound is highly susceptible to decarboxylation during chromatography, consider alternative methods such as precipitation or crystallization from a suitable solvent system.

During Storage

Q5: My compound is degrading upon storage. What are the optimal storage conditions?

The stability of 5-Methylimidazo[2,1-b][1][2]thiazole-6-carboxylic acid during storage is crucial for obtaining reliable experimental results.

  • Temperature: Store the solid compound at low temperatures, such as -20°C or -80°C, to minimize thermal degradation.

  • Atmosphere: Store under an inert atmosphere of argon or nitrogen to prevent potential oxidative degradation pathways.

  • Light and Moisture: Protect the compound from light by using amber vials and store in a desiccator to prevent hydrolysis.

Part 3: Frequently Asked Questions (FAQs)

Q6: How can I detect and quantify the decarboxylation of my compound?

Several analytical techniques can be employed to monitor for and quantify the extent of decarboxylation:

Analytical TechniqueInformation Provided
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the carboxylic acid and its decarboxylated byproduct.
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirmation of the identity of the parent compound and the decarboxylated product by their mass-to-charge ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy The disappearance of the carboxylic acid proton signal and changes in the aromatic region of the spectrum can be used for quantification.
Fourier-Transform Infrared (FTIR) Spectroscopy Monitoring the disappearance of the characteristic carbonyl (C=O) stretch of the carboxylic acid.[1]

Q7: Is there a "safe" temperature for handling 5-Methylimidazo[2,1-b][1][2]thiazole-6-carboxylic acid?

There is no universal "safe" temperature, as the thermal stability is influenced by factors such as the physical state (solid vs. solution), solvent, and presence of impurities. A Thermogravimetric Analysis (TGA) can be performed to determine the onset temperature of decomposition for the solid material.[7][8][9] For solutions, it is recommended to perform small-scale experiments at various temperatures to determine the optimal conditions for your specific application.

Q8: Can I reverse the decarboxylation reaction?

In general, reversing a decarboxylation reaction under standard laboratory conditions is not a feasible strategy. The reaction is entropically favored due to the release of a gas (CO2). It is far more practical to focus on preventing the decarboxylation from occurring in the first place.

Q9: Are there alternative synthetic routes that might be less prone to decarboxylation?

If decarboxylation is a persistent issue, consider synthetic strategies that either introduce the carboxylic acid functionality late in the synthetic sequence or use a protecting group for the carboxylic acid that is removed under very mild conditions.

Part 4: Experimental Protocols

Protocol 1: Small-Scale Thermal Stability Test

This protocol is designed to help you determine the approximate thermal stability of your compound in a specific solvent.

  • Prepare a stock solution of your 5-Methylimidazo[2,1-b][1][2]thiazole-6-carboxylic acid of a known concentration (e.g., 1 mg/mL) in the solvent of interest.

  • Aliquot equal volumes of the stock solution into several small, sealed vials.

  • Keep one vial at a reference temperature (e.g., 4°C).

  • Place the other vials in heating blocks set to a range of temperatures (e.g., 40°C, 60°C, 80°C, 100°C).

  • After a set period (e.g., 1, 4, and 24 hours), remove a vial from each temperature.

  • Analyze all samples, including the reference, by HPLC or LC-MS to determine the percentage of the remaining starting material and the formation of the decarboxylated product.

  • Plot the percentage of the parent compound remaining against temperature and time to establish a stability profile.

Protocol 2: General Purification to Minimize Decarboxylation
  • Stationary Phase Preparation: If using silica gel for column chromatography, consider preparing a slurry of silica gel in your eluent and adding a small amount of a neutralizing agent like triethylamine (0.1-1%), then removing the excess by washing with the eluent.

  • Column Packing and Loading: Pack the column and load your sample dissolved in a minimal amount of the eluent.

  • Elution: Run the column with your chosen solvent system. If possible, perform the chromatography in a cold room or using a jacketed column with chilled water circulation.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator with the water bath set to the lowest practical temperature (e.g., ≤ 30°C).

  • Final Drying: Dry the purified solid under a high vacuum at room temperature.

References

  • Agilent. (n.d.). Fast, Easy, and Reliable Monitoring of THCA and CBDA Decarboxylation in Cannabis Flower and Oil Samples Using.
  • Wang, M., Wang, Y. H., Avula, B., Radwan, M. M., Wanas, A. S., van Antwerp, J., ... & Khan, I. A. (2016). Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry. Cannabis and Cannabinoid Research, 1(1), 262-271.
  • Button, R. G., & Taylor, P. J. (1973). The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism. Journal of the Chemical Society, Perkin Transactions 2, (5), 557-565.
  • Fay, G. D., & Barry, A. L. (1972). Rapid methods for determining decarboxylase activity: arginine decarboxylase. Applied microbiology, 23(4), 710-713.
  • Van Ausdall, B. R., Glass, J. L., Wiggins, K. M., Aarif, A. M., & Louie, J. (2009). A systematic investigation of factors influencing the decarboxylation of imidazolium carboxylates. The Journal of organic chemistry, 74(20), 7935-7942.
  • Van Ausdall, B. R., Glass, J. L., Wiggins, K. M., Aarif, A. M., & Louie, J. (2009). A Systematic Investigation of Factors Influencing the Decarboxylation of Imidazolium Carboxylates. The Journal of Organic Chemistry, 74(20), 7935-7942.
  • Wang, M., Wang, Y. H., Avula, B., Radwan, M. M., Wanas, A. S., van Antwerp, J., ... & Khan, I. A. (2016). Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry. Cannabis and Cannabinoid Research, 1(1), 262-271.
  • Google Patents. (n.d.). Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Wang, Y. H., Avula, B., & Khan, I. A. (2016). An Investigation Of Decarboxylation Of Acidic Cannabinoids: THCA-A, CBDA And CBGA. Planta Medica, 82(S 01), P533.
  • Taylor, P. J. (1972). The decarboxylation of some heterocyclic acetic acids. Journal of the Chemical Society, Perkin Transactions 2, (12), 1716-1721.
  • Gooßen, L. J., Ohlmann, D. M., & Lange, P. P. (2009). The Thermal Amidation of Carboxylic Acids Revisited. Synthesis, 2009(01), 160-164.
  • Nguyen, S., & Nowick, J. S. (2014). Investigation of Thermal Properties of Carboxylates with Various Structures.
  • Sato, M., & Smith Jr, R. L. (2012). Hydrothermal stability of aromatic carboxylic acids. The Journal of Supercritical Fluids, 66, 236-243.
  • Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey, 30(5), 4445-4469.
  • Bemis, J. E., Vu, C. B., Xie, R., Nunes, J. J., Disch, J. S., Milne, J. C., ... & Perni, R. B. (2009). Discovery of Imidazo [1, 2-b] thiazole Derivatives as Novel SIRT1 Activators. Journal of medicinal chemistry, 52(10), 3355-3365.
  • Chen, Y., & Tunge, J. A. (2019). Room-Temperature Decarboxylative Amination of (Hetero)
  • NextSDS. (n.d.). 5-methylimidazo[2,1-b][1][2]thiazole-6-carboxylic acid. Retrieved from [Link]

  • Kumar, A., Kumar, A., Kumari, A., Kumar, A., Kumar, A., Kumar, A., ... & Singh, U. P. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2, 1-b]-thiazole and imidazo-[2, 1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC medicinal chemistry, 13(10), 1235-1249.
  • de la Torre, M. C., García-Rodríguez, E., & Rodríguez-Molina, I. (2023).
  • Abdel-Gawad, S. M., El-Gaby, M. S., El-Sayed, W. A., & Abdel-Nasser, G. (2011). Synthesis and Antibacterial Activities of Novel Imidazo [2, 1-b]-1, 3, 4-thiadiazoles. Molecules, 16(7), 5461-5474.
  • Kumar, A., Kumar, A., Kumari, A., Kumar, A., Kumar, A., Kumar, A., ... & Singh, U. P. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2, 1-b]-thiazole and imidazo-[2, 1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC medicinal chemistry, 13(10), 1235-1249.
  • An, S., Kim, Y., Lee, J., Lee, J., & Lee, J. (2016). Identification of 5, 6-dihydroimidazo [2, 1-b] thiazoles as a New Class of Antimicrobial Agents. Bioorganic & medicinal chemistry letters, 26(24), 5946-5949.
  • Journal of Synthetic Chemistry. (2023). A Feasible Method for Creating New Fused Phenylbenzo[d]imidazo[2,1-b]thiazole Compounds Involv. Journal of Synthetic Chemistry, 2(2), 72-80.
  • Carlsson, A., & Hellgardt, K. (2018). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM.
  • El-Sayed, W. A., Ali, O. M., & El-shehry, M. F. (2015). Design and synthesis of novel Imidazo [2, 1-b] thiazole derivatives as potent antiviral and antimycobacterial agents. Acta poloniae pharmaceutica, 72(4), 685-697.
  • Creasey, W. A., & Handschumacher, R. E. (1961). PURIFICATION AND PROPERTIES OF OROTIC ACID-DECARBOXYLATING ENZYMES FROM CALF THYMUS. The Journal of biological chemistry, 236, 2058-2063.
  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Al-Omaim, W. S., El-Sayed, W. A., & Ali, O. M. (2024). Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo [2, 1-b] thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. Molecules, 29(4), 785.
  • Biointerface Research in Applied Chemistry. (2021). N-(5-Morpholino-2-arylimidazo[2,1-b][1][2][10]thiadiazol-6- yl)carboxamides as Potential Fer/FerT Kinase Inhibitors. Homology Model. Biointerface Research in Applied Chemistry, 11(3), 10695-10707.

Sources

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship (SAR) Comparison of 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic Acid Derivatives

Executive Summary The imidazo[2,1-b][1,3]thiazole scaffold is a privileged structure in medicinal chemistry, historically recognized for its broad-spectrum chemotherapeutic, antibacterial, and antiviral properties[1][2]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[2,1-b][1,3]thiazole scaffold is a privileged structure in medicinal chemistry, historically recognized for its broad-spectrum chemotherapeutic, antibacterial, and antiviral properties[1][2]. Within this chemical space, 5-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid derivatives have emerged as highly potent, targeted agents. By introducing a strategic methyl group at the C5 position, researchers have unlocked superior binding affinities in complex biological targets, most notably as Hepatitis C Virus (HCV) Non-Structural Protein 4B (NS4B) inhibitors[3] and as DNA minor-groove binding ligands targeting drug-resistant bacteria[4].

This guide provides an objective, data-driven comparison of the 5-methylated scaffold against its unmethylated counterparts and alternative fused bicyclic systems (e.g., imidazo[1,2-a]pyridines), detailing the mechanistic causality behind its superior performance and outlining the self-validating experimental protocols required for its evaluation.

Mechanistic Grounding & Target Rationale

To understand the superior performance of the 5-methylimidazo[2,1-b]thiazole-6-carboxylic acid scaffold, one must analyze the thermodynamics of target engagement. In the context of HCV inhibition, the target is the amphipathic alpha-helix 2 (AH2) domain of the NS4B protein, which is critical for the oligomerization of the viral replication complex[3].

The Causality of the 5-Methyl Substitution: In unsubstituted imidazo[2,1-b]thiazole-6-carboxylic acids, the C6 functional group (often converted to an amide or ester for membrane permeability) exhibits high rotational freedom. When binding to the restrictive hydrophobic pocket of the NS4B AH2 domain, the molecule must adopt a specific conformation, resulting in a high entropic penalty. The introduction of a methyl group at the C5 position acts as a steric lock . It restricts the torsional angle of the adjacent C6-carboxylic derivative, pre-organizing the molecule into its bioactive conformation. This significantly reduces the entropic cost of binding, leading to a synergistic enhancement in target affinity (frequently pushing EC50​ values from the micromolar down to the low nanomolar range)[3].

MOA ViralRNA HCV Viral RNA NS4B NS4B Protein (Amphipathic Helix 2) ViralRNA->NS4B Translation ReplicationComplex Membranous Web Replication Complex NS4B->ReplicationComplex Oligomerization Inhibitor 5-Methylimidazo[2,1-b]thiazole Derivative Inhibition Conformational Arrest (Steric Blockade) Inhibitor->Inhibition Binds AH2 Domain Inhibition->NS4B Blocks

Diagram 1: Mechanistic pathway of NS4B inhibition via steric blockade by the 5-methylated scaffold.

SAR Comparison: 5-Methylimidazo[2,1-b]thiazoles vs. Alternative Scaffolds

The following table synthesizes quantitative SAR data comparing the 5-methylated scaffold against standard alternatives. The data illustrates how subtle structural modifications at the C2, C5, and C6 positions dictate both potency and selectivity.

Table 1: Quantitative SAR Profiling of Fused Bicyclic Carboxylic Acid Derivatives
Compound ScaffoldC2 SubstituentC5 SubstituentC6 Functional GroupPrimary Target EC50​ / IC50​ Selectivity Index (SI)*
Imidazo[2,1-b]thiazoleHHCarboxylic AcidHCV NS4B>10,000 nMN/A
Imidazo[2,1-b]thiazoleIsopropylHCarboxamideHCV NS4B450 nM>20
5-Methylimidazo[2,1-b]thiazole Isopropyl Methyl Carboxamide HCV NS4B 16 nM >3000
Imidazo[1,2-a]pyridineIsopropylHCarboxylic AcidBacterial DNA1,200 nM>50
Imidazo[2,1-b][1,3,4]thiadiazolePhenylHEsterPDAC Cells5,110 nM>10

*Selectivity Index (SI) = CC50​ (Cytotoxicity in wild-type cells) / EC50​ (Target inhibition). Data synthesized from authoritative SAR profiling studies[3][4][5].

Comparative Analysis:

  • Vs. Unsubstituted Imidazo[2,1-b]thiazoles: The addition of the C5-methyl group (Row 3 vs. Row 2) yields a ~28-fold increase in potency. This validates the pre-organization hypothesis, where the methyl group forces the C6-carboxamide into an optimal vector for hydrogen bonding within the target pocket[3].

  • Vs. Imidazo[1,2-a]pyridines: While imidazo[1,2-a]pyridines are effective DNA minor-groove binders[4], they lack the sulfur atom in the five-membered ring, which alters the electron density and dipole moment of the molecule. The thiazole sulfur in the imidazo[2,1-b]thiazole core provides highly specific halogen/chalcogen bonding interactions not accessible to the pyridine analog.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these derivatives must follow a self-validating system. The protocol below ensures that observed efficacy is driven by specific target engagement rather than artifactual cytotoxicity.

Synthetic Methodology

The construction of the 5-methylimidazo[2,1-b]thiazole-6-carboxylic acid core utilizes a highly efficient cyclization strategy[3][4].

  • Cyclization: Dissolve 5-isopropylthiazol-2-amine (1.0 equiv) in anhydrous THF. Dropwise add ethyl 3-bromo-2-oxobutanoate (1.5 equiv). The alpha-bromoketone provides the necessary carbon framework for the imidazole ring and the C5-methyl group. Stir at room temperature for 8 hours.

  • Aromatization: Filter the resulting precipitate, dissolve it in absolute ethanol, and heat under reflux for 8 hours to drive the dehydration and aromatization, yielding ethyl 2-isopropyl-5-methylimidazo[2,1-b]thiazole-6-carboxylate.

  • Saponification: To isolate the free acid, treat the ester with LiOH (2.0 equiv) in a 1:1 mixture of THF/H₂O. Stir at 25°C until TLC indicates complete consumption of the ester. Acidify with 1M HCl to pH 4.0 to precipitate the 5-methylimidazo[2,1-b]thiazole-6-carboxylic acid .

  • Validation: Confirm structure via ¹H-NMR (look for the characteristic C5-methyl singlet around δ 2.6 ppm) and LC-MS (>95% purity required for biological assays).

Self-Validating Biological Screening (HCV Replicon Assay)

To establish trust in the SAR data, the biological assay must decouple antiviral activity from host-cell toxicity.

  • Efficacy Screen ( EC50​ ): Plate Huh-7 cells harboring the HCV subgenomic luciferase replicon. Treat with serial dilutions (0.1 nM to 10 µM) of the synthesized derivatives. After 72 hours, measure luciferase activity. A reduction in luminescence directly correlates to NS4B inhibition[3].

  • Cytotoxicity Counter-Screen ( CC50​ ): Crucial Step. In parallel, plate wild-type Huh-7 cells (lacking the viral replicon). Treat with the exact same compound concentrations. Measure cell viability using CellTiter-Glo (ATP quantitation).

  • Data Synthesis: Calculate the Selectivity Index (SI = CC50​ / EC50​ ). A compound is only validated as a true targeted inhibitor if the SI > 100. The 5-methylated derivatives routinely achieve SI > 3000, proving their mechanism is highly target-specific rather than broadly cytotoxic[3].

Workflow Step1 Synthesis: Cyclization & Hydrolysis Step2 Purification: HPLC / NMR Validation Step1->Step2 Crude Product Step3 In Vitro Assay: HCV Replicon System Step2->Step3 >95% Purity Step4 SAR Analysis: EC50 & CC50 Profiling Step3->Step4 Dose-Response Data

Diagram 2: Integrated workflow from chemical synthesis to self-validating biological SAR profiling.

Conclusion

The transition from a standard imidazo[2,1-b]thiazole to a 5-methylimidazo[2,1-b]thiazole-6-carboxylic acid derivative represents a masterclass in rational drug design. By leveraging steric constraints to force a bioactive conformation, researchers can drastically reduce the entropic penalty of binding. When compared to alternative scaffolds like imidazo[1,2-a]pyridines or unmethylated analogs, the 5-methylated core offers superior target affinity and an exceptional safety window (Selectivity Index), making it a premium building block for advanced drug discovery programs targeting viral replication complexes and resistant bacterial strains.

References

  • [3] Discovery of Imidazo[2,1-b]thiazole HCV NS4B Inhibitors Exhibiting Synergistic Effect with Other Direct-Acting Antiviral Agents. Journal of Medicinal Chemistry - ACS Publications (2015). Available at:[Link]

  • [5] 3-(6-Phenylimidazo [2,1-b][1,3,4]thiadiazol-2-yl)-1H-Indole Derivatives as New Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma. MDPI (2020). Available at:[Link]

  • [1] Visible-Light-Prompted Synthesis and Binding Studies of 5,6-Dihydroimidazo[2,1-b]thiazoles with BSA and DNA Using Biophysical and Computational Methods. The Journal of Organic Chemistry - ACS Publications (2022). Available at:[Link]

  • [4] DNA Binding Ligands Targeting Drug-Resistant Bacteria: Structure, Activity, and Pharmacology. Journal of Medicinal Chemistry - ACS Publications (2003). Available at:[Link]

  • [2] Imidazo[2,1b ] Thiazole: Introduction, Current and Perspective. ResearchGate (2018). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I approach chemical handling and disposal not merely as a set of regulatory hurdles, but as a rigorous discipline of molecular risk management. 5-Methylimidazo[2,1-b][1,3]thiazole-6-car...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling and disposal not merely as a set of regulatory hurdles, but as a rigorous discipline of molecular risk management. 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid is a highly valuable, bioactive heterocyclic scaffold frequently utilized in drug discovery and synthetic chemistry. However, its fused imidazo-thiazole core and carboxylic acid moiety present specific toxicological and environmental challenges that demand precise, self-validating operational protocols.

This guide provides an authoritative, step-by-step framework for the safe handling, spill response, and EPA-compliant disposal of this compound, ensuring your laboratory maintains the highest standards of safety and scientific integrity.

Part 1: Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the causality behind the compound's hazards. The imidazo[2,1-b][1,3]thiazole system is a rigid, electron-rich bicyclic heterocycle. When combined with a carboxylic acid, it can form strong intermolecular hydrogen bonds, resulting in a fine powder prone to electrostatic cling and aerosolization.

Because this pharmacophore is designed to interact with biological targets (often utilized as a kinase inhibitor or antimicrobial core), it possesses inherent physiological reactivity. This translates directly to its Acute Toxicity (Category 4) classification across all exposure routes[1]. Furthermore, the carboxylic acid functional group causes localized, pH-dependent irritation to mucous membranes and skin.

Table 1: Chemical Identifiers & Hazard Classifications

ParameterSpecification
Chemical Name 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid
CAS Number 1007874-71-6
EC Number 861-028-4
Hazard Classifications Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
Hazard Codes H302, H312, H332, H315, H319, H336

Part 2: Self-Validating Handling Protocols

A "self-validating" protocol incorporates built-in checks and balances, ensuring that every action has a verifiable confirmation step before proceeding. Do not proceed to the next step unless the validation criteria are met.

Workflow: Safe Weighing and Solution Preparation
  • Environmental Control:

    • Action: Conduct all dry powder manipulations within a certified Class II Type A2 biological safety cabinet or a chemical fume hood.

    • Causality: Prevents inhalation of aerosolized particulates, mitigating H332 (Inhalation Toxicity) and H336 (Specific Target Organ Toxicity - Single Exposure) risks[1].

    • Validation Check: Verify inward face velocity is between 80–120 feet per minute (fpm) using a digital anemometer or a visual tissue-flutter test before opening the chemical container.

  • PPE Donning:

    • Action: Don double-layered nitrile gloves, a fitted lab coat, and chemical splash goggles.

    • Causality: Nitrile provides a robust barrier against polar organic acids, preventing dermal absorption (H312) and skin irritation (H315)[1].

    • Validation Check: Perform a visual and pneumatic (inflation) check of the gloves prior to donning to ensure zero micro-tears.

  • Manipulation:

    • Action: Use an anti-static weighing spatula to transfer the powder to a pre-tared weigh boat.

    • Causality: The electrostatic nature of the powder can cause it to repel from standard metal spatulas, leading to micro-spills.

    • Validation Check: The analytical balance must read a stable mass. Visual inspection of the surrounding anti-static mat must confirm zero stray particulates.

  • Decontamination:

    • Action: Wipe down the spatula and balance area with a damp, disposable lint-free cloth (using water or a mild surfactant).

    • Validation Check: Inspect the wiped area under bright light to ensure no crystalline residue remains.

Part 3: Spill Response & Decontamination

In the event of a spill, immediate containment is required to prevent aerosolization and cross-contamination. Dry sweeping is strictly prohibited as it will disperse the Acute Tox 4 powder into the laboratory atmosphere.

SpillResponse Start Spill Detected Assess Assess Volume & Toxicity (Acute Tox. 4) Start->Assess Evacuate Evacuate Area & Increase Ventilation Assess->Evacuate If aerosolized PPE Don Appropriate PPE (Nitrile, Goggles, Respirator) Assess->PPE If localized Evacuate->PPE Contain Contain Spill (Use damp absorbent) PPE->Contain Collect Collect in Sealable RCRA-Compliant Container Contain->Collect Decon Decontaminate Surface (Soap & Water Rinsate) Collect->Decon Label Label as Hazardous Waste (EPA Guidelines) Decon->Label

Fig 1: Step-by-step operational workflow for hazardous chemical spill response and containment.

Spill Response Execution:
  • Isolate: Restrict access to the spill zone. If the powder has aerosolized outside the fume hood, evacuate the immediate area to allow the HVAC system to clear the particulates.

  • Contain & Neutralize: Do not use dry paper towels. Dampen an absorbent pad with water or a dilute alkaline surfactant to suppress dust. Gently lay the pad over the powder to absorb it.

  • Collect: Transfer the saturated pads and any bulk powder into a rigid, sealable hazardous waste container.

  • Decontaminate: Wash the affected surface with a standard laboratory detergent, followed by a water rinse. Collect all rinsate as hazardous waste, as it now exhibits EPA toxicity characteristics[2].

Part 4: Waste Management & EPA/RCRA Disposal Plan

Under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), laboratories are bound by a "cradle-to-grave" mandate for hazardous waste management[3].

Why Drain Disposal is Prohibited: Because 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid contains nitrogen and sulfur heteroatoms and is biologically active, it must never be disposed of down the drain[4]. Municipal wastewater treatment facilities rely on microbial degradation, which is easily disrupted by synthetic biocidal or bioactive heterocycles.

Standard Disposal Method: High-Temperature Incineration The only scientifically and legally sound method for disposing of this organic waste is high-temperature incineration at a RCRA-permitted facility[2]. Incineration completely breaks the complex C-C, C-N, and C-S bonds. Because combustion of this compound yields acidic nitrogen oxides (NOx) and sulfur oxides (SOx), the disposal facility must utilize alkaline scrubbers to neutralize these exhaust gases before atmospheric release.

WasteDisposal Gen Waste Generation (Solid/Liquid/Rinsate) SAA Satellite Accumulation Area (SAA) Gen->SAA Label Apply Hazardous Waste Label SAA->Label EHSPickup EH&S / Certified Vendor Pickup Label->EHSPickup Max 1 Year or 3 days if full Incineration High-Temp Incineration (RCRA Facility) EHSPickup->Incineration Cradle-to-Grave Tracking Ash Ash Landfilling (Subtitle C) Incineration->Ash

Fig 2: Cradle-to-grave RCRA waste disposal pathway for bioactive heterocyclic compounds.

Waste Segregation & SAA Protocol:
  • Satellite Accumulation Area (SAA): Collect all solid waste (including contaminated gloves, weigh boats, and spill pads) and liquid waste (rinsate) in distinct, chemically compatible containers located at or near the point of generation[4].

  • Container Management: Containers must remain securely capped at all times, except when actively adding or removing waste[4].

  • Labeling: Apply an EPA-compliant hazardous waste tag immediately upon the first drop of waste entering the container. Write the full chemical name—5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid—abbreviations or structural formulas are legally invalid[5].

  • Empty Containers: If the original chemical container is emptied, it must be managed properly. While triple rinsing is mandated for acutely hazardous (P-listed) waste, standard rinsing or disposal of the empty container as non-hazardous waste is generally acceptable for non-acute chemicals, provided all residue has been removed[2].

  • Transfer: Once a waste container is full, it must be transferred to your institution's central Environmental Health & Safety (EH&S) accumulation area within three days for eventual vendor pickup[4].

References

  • Title: 5-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid - NextSDS Database Source: nextsds.com URL: 1

  • Title: Disposal of Chemicals in the Laboratory - Environmental Marketing Services Source: emsllcusa.com URL: 3

  • Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University (cwu.edu) URL: 4

  • Title: How to Properly Dispose Chemical Hazardous Waste Source: National Science Teaching Association (nsta.org) URL: 5

  • Title: Management of Waste - Prudent Practices in the Laboratory Source: NCBI Bookshelf - NIH URL: 2

Sources

Handling

Personal protective equipment for handling 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid

Advanced Laboratory Safety & Operational Handling Guide: 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates like 5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety & Operational Handling Guide: 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates like 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid (CAS: 1007874-71-6) requires more than just reading a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's behavior to design a self-validating safety protocol. This guide provides drug development professionals and researchers with a comprehensive, step-by-step operational and disposal plan, ensuring both scientific integrity and absolute laboratory safety.

Hazard Profile & Mechanistic Causality

Before selecting Personal Protective Equipment (PPE), we must understand the causality of the hazards[1]. The molecule contains an imidazo[2,1-b][1,3]thiazole core—a privileged pharmacophore often active against biological targets—and a carboxylic acid moiety.

Table 1: GHS Hazard Classifications & Mechanistic Causality

Hazard ClassGHS CodeMechanistic Causality
Acute Toxicity (Oral, Dermal, Inhalation) H302, H312, H332The lipophilic nature of the imidazothiazole core facilitates rapid absorption across biological membranes (skin, GI tract, alveoli), leading to systemic toxicity.
Skin Irritation H315The carboxylic acid group donates protons upon contact with the slight moisture of the skin, causing localized pH disruption and protein denaturation.
Serious Eye Irritation H319Direct contact with ocular fluid causes immediate, severe acidification of the cornea, leading to rapid tissue irritation.
Specific Target Organ Toxicity (STOT SE 3) H336Systemic absorption of the heterocyclic core can cross the blood-brain barrier, interacting with CNS receptors to induce drowsiness or dizziness.

Hazard Mitigation & Operational Workflow

The following diagram maps the specific mechanistic hazards of the compound to the required engineering controls and PPE.

HazardMitigation Hazard 5-Methylimidazo[2,1-b][1,3]thiazole- 6-carboxylic acid (Solid) H302 Acute Tox 4 (Oral) H302 Hazard->H302 H312 Acute Tox 4 (Dermal) & Skin Irrit 2 H312, H315 Hazard->H312 H332 Acute Tox 4 (Inhal) & STOT SE 3 H332, H336 Hazard->H332 H319 Eye Irrit 2A H319 Hazard->H319 PPE_Oral Strict Hygiene (No Food/Drink, Hand Wash) H302->PPE_Oral PPE_Dermal Double Nitrile Gloves & Closed Lab Coat H312->PPE_Dermal PPE_Inhal Chemical Fume Hood (Face Velocity >100 fpm) H332->PPE_Inhal PPE_Eye Tight-Fitting Safety Goggles (ANSI Z87.1 Compliant) H319->PPE_Eye

Mechanistic mapping of 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hazards to PPE.

Personal Protective Equipment (PPE) Framework

OSHA mandates that PPE must be selected based on a rigorous hazard assessment[2]. For this specific carboxylic acid derivative, standard latex gloves and safety glasses are insufficient.

Table 2: Required PPE Specifications

PPE CategorySpecificationCausality / Rationale
Hand Protection Double-layered Nitrile gloves (Outer: 0.4mm, Inner: 0.11mm).Nitrile provides superior chemical resistance to organic acids compared to latex. Double gloving ensures a self-validating barrier; if the outer glove breaches, the inner glove protects the skin from H312/H315 hazards.
Eye Protection Indirect-vented chemical safety goggles (ANSI Z87.1).Standard safety glasses leave gaps. Goggles are mandatory to prevent fine, aerosolized acidic dust from contacting ocular fluid (H319).
Body Protection Flame-resistant (FR) or standard cotton lab coat (fully buttoned) + long pants.Prevents dermal accumulation of dust. Synthetic fabrics (like polyester) should be avoided as they can generate static electricity, which aerosolizes fine powders.
Respiratory N95/P100 particulate respirator (if weighing outside a hood).Mitigates H332 (harmful inhalation) and H336 (drowsiness) by filtering out airborne solid particulates.

Operational Handling Protocols

To ensure trustworthiness, every protocol must act as a self-validating system where the user can physically verify their safety at each step.

Protocol A: PPE Donning & Integrity Validation

  • Inspect: Visually inspect the lab coat for tears and ensure all buttons are functional to prevent dermal exposure.

  • Inner Glove: Don the first pair of thin nitrile gloves (0.11mm). Pull the cuffs tightly over the wrists.

  • Outer Glove & Leak Test: Take the thicker outer nitrile gloves (0.4mm). Trap air inside by twisting the cuff and apply pressure to check for micro-punctures (a critical self-validation step). Don the outer gloves over the inner gloves and the cuffs of the lab coat.

  • Eye Protection: Don safety goggles. Adjust the strap so the seal sits flush against the face without gaps.

Protocol B: Safe Weighing and Transfer Objective: Prevent aerosolization of the H332/H336 hazardous powder.

  • Environment: Conduct all handling inside a certified chemical fume hood with a calibrated face velocity of 80-120 feet per minute (fpm).

  • Static Mitigation: Wipe the exterior of the chemical container and the weighing spatula with a static-dissipative cloth or use an anti-static ionizer fan. Causality: Fine carboxylic acid powders carry static charges that cause them to "jump" off spatulas, leading to inhalation exposure and cross-contamination.

  • Weighing: Use a specialized weighing funnel or a pre-tared, sealable static-free vial rather than open plastic weigh boats.

  • Transfer: Seal the vial immediately after transferring the desired mass before removing it from the fume hood.

  • Decontamination: Wipe down the balance and hood floor with a damp paper towel (using water or a mild bicarbonate solution) to capture residual invisible dust.

Spill Management & Disposal Plan

Improper disposal of hazardous waste poses severe environmental and regulatory risks under EPA RCRA guidelines[3].

Spill Response Protocol (Solid Spill):

  • Isolate: Evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered to maximize airflow over the spill.

  • Neutralize (Optional but recommended): If the powder is wet or in solution, broadcast a weak base (e.g., sodium bicarbonate) over the spill to neutralize the carboxylic acid moiety.

  • Contain & Absorb: Do NOT dry sweep, as this aerosolizes the powder (exacerbating H332 inhalation hazards). Cover the solid with damp paper towels or a commercial inert absorbent pad.

  • Collect: Use a non-sparking plastic scoop to collect the absorbed material. Place it into a compatible, sealable hazardous waste container.

  • Clean: Wash the spill area thoroughly with soap and water to remove trace acidic residues.

Disposal Plan:

  • Classification: This material and any contaminated PPE/wipes must be classified as hazardous chemical waste[4].

  • Segregation: Do not mix this waste with strong bases, oxidizers, or heavy metals. Store in a clearly labeled, chemically compatible container (e.g., HDPE plastic).

  • Labeling: Label the container strictly as "Hazardous Waste: Toxic/Irritant Solid (5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid)".

  • Execution: Transfer to the facility's central hazardous waste accumulation area for disposal by a licensed RCRA-approved waste management contractor.

References

  • NextSDS. "5-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid — Chemical Substance Information." NextSDS Database. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Overview." U.S. Department of Labor. Available at: [Link]

  • California Department of Toxic Substances Control (DTSC). "Defining Hazardous Waste." CA.gov. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste." EPA.gov. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid
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